Hsd17B13-IN-100
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12Cl2FN3O3S |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H12Cl2FN3O3S/c19-12-5-10(6-13(20)15(12)25)16(26)24-18-14(23-8-28-18)17(27)22-7-9-2-1-3-11(21)4-9/h1-6,8,25H,7H2,(H,22,27)(H,24,26) |
InChI Key |
ILQGPQCBMPSKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Hsd17B13-IN-100 (BI-3231): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4][5][6] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking significant interest in the development of small molecule inhibitors.[1][4] This technical guide provides an in-depth overview of the discovery and synthesis of Hsd17B13-IN-100, also known as BI-3231, a potent and selective chemical probe for HSD17B13.[7][8]
Discovery of this compound (BI-3231)
The discovery of BI-3231 was the result of a systematic drug discovery campaign initiated by a high-throughput screening (HTS) effort.[7]
High-Throughput Screening (HTS)
A library of approximately 1.1 million compounds was screened against the enzymatic activity of human HSD17B13.[7] The assay utilized estradiol as a substrate and NAD+ as a cofactor, with the conversion of estradiol to estrone monitored by matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS).[7] This screen identified a novel phenol-containing compound (Compound 1) as a starting point for optimization.[7]
Lead Optimization
Subsequent structure-activity relationship (SAR) studies focused on improving the potency, selectivity, and physicochemical properties of the initial hit. This iterative process of chemical synthesis and biological testing led to the identification of BI-3231 (compound 45 in the original publication).[7][8] A key finding during the optimization process was that the inhibitory activity of this chemical series is dependent on the presence of NAD+.[1][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound (BI-3231).
Table 1: In Vitro Potency of BI-3231
| Target | Species | Assay Type | IC50 | Ki |
| HSD17B13 | Human | Enzymatic | 1 nM[9][10] | 0.7 ± 0.2 nM[11][12] |
| HSD17B13 | Mouse | Enzymatic | 13 nM,[9] 14 nM[10] | - |
| HSD17B13 | Human | Cellular (HEK293) | 11 ± 5 nM[11] | - |
Table 2: Selectivity Profile of BI-3231
| Off-Target | Species | Assay Type | IC50 | Notes |
| HSD17B11 | Human | Enzymatic | > 10 µM[11][12] | Closest structural homolog to HSD17B13.[1] |
| COX-2 | - | Eurofins Safety Screen (44 targets) | - | Showed 49% inhibition at 10 µM.[11][12] |
Experimental Protocols
Human HSD17B13 Enzymatic Activity Assay (MALDI-TOF MS)
This assay was employed for the high-throughput screening campaign.[7][8]
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[7][8]
-
Compound Preparation: Compounds were serially diluted in 100% DMSO. 50 nL of the compound solution was dispensed into a 1536-well assay plate.[7][8]
-
Enzyme and Substrate Addition: Recombinant human HSD17B13 enzyme, estradiol (substrate), and NAD+ (cofactor) were added to the assay plate.
-
Incubation: The reaction was incubated at a controlled temperature to allow for the enzymatic conversion of estradiol to estrone.
-
Detection: The formation of estrone was quantified using MALDI-TOF mass spectrometry.[7]
-
Data Analysis: Raw data were normalized to positive and negative controls to determine the percent inhibition for each compound.[7][8]
Cellular Human HSD17B13 Activity Assay
This assay was used to determine the potency of BI-3231 in a cellular context.[7]
-
Cell Culture: HEK293 cells stably overexpressing human HSD17B13 were seeded in 384-well plates in DMEM medium containing 10% FBS, Glutamax, and sodium pyruvate.[7]
-
Compound Treatment: 50 nL of serially diluted compounds in DMSO were added to the cells and incubated for 30 minutes at 37°C.[7]
-
Substrate Addition: Estradiol (60 µM) was added to each well, and the plates were incubated for 3 hours at 37°C.[7]
-
Sample Preparation: An aliquot of the supernatant was taken, and an internal standard (d4-estrone) was added. The samples were derivatized with Girard's Reagent P overnight.[7]
-
Detection: The levels of estrone were measured by RapidFire MS/MS.[7]
-
Cell Viability: A CellTiter-Glo Luminescent Cell Viability Assay was performed in parallel to exclude cytotoxic effects.[7][8]
-
Data Analysis: The IC50 values were calculated by normalizing the data to controls.[7][8]
Synthesis of this compound (BI-3231)
The synthesis of BI-3231 is a multi-step process. The detailed reaction scheme is presented below.[7]
Scheme 1: Synthesis of BI-3231 Reagents and conditions: (a) MeSO2Cl, NEt3, CH2Cl2, 90% yield; (b) N,O-bis(trimethylsilyl)acetamide, MeCN, 76% yield; (c) EtI, K2CO3, DMF, 69% yield; (d) --INVALID-LINK--palladium(II) dichloride, EtOH, water, 51% yield; (e) 1-(chloromethyl)-4-methoxybenzene, K2CO3, MeCN, quant. yield; (f) n-BuLi, tetrahydrofuran (THF), −78 °C, trimethyl borate, then 4 M HCl, 91% yield; (g) trifluoroacetic acid (TFA), CH2Cl2, 69% yield.[7]
Visualizations
Signaling Pathway and Mechanism of Action
HSD17B13 is localized to lipid droplets within hepatocytes and is believed to play a role in lipid metabolism.[2][3][4] Its expression is upregulated in patients with NAFLD.[2][3] The enzymatic activity of HSD17B13, which includes the conversion of retinol to retinaldehyde, is implicated in the progression of liver disease.[4] BI-3231 acts as a potent inhibitor of this enzymatic activity.[7] Its binding to HSD17B13 is uncompetitive with respect to NAD+, indicating that the binding of the cofactor is a prerequisite for inhibitor binding.[1]
Caption: Role of HSD17B13 in NAFLD and inhibition by BI-3231.
Experimental Workflow for Discovery
The discovery of BI-3231 followed a classical drug discovery workflow, beginning with a large-scale screen and progressing through stages of optimization and characterization.
Caption: Workflow for the discovery of this compound (BI-3231).
Logical Relationship of the Mechanism of Action
The inhibitory action of BI-3231 is intricately linked to the binding of the cofactor NAD+ to the HSD17B13 enzyme.
Caption: NAD+-dependent inhibition of HSD17B13 by BI-3231.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 11. eubopen.org [eubopen.org]
- 12. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
The Role of Hsd17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This liver-specific, lipid droplet-associated enzyme is implicated in the regulation of hepatic lipid homeostasis. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, sparking significant interest in the development of small molecule inhibitors. This technical guide provides an in-depth overview of the role of Hsd17B13 in hepatic lipid metabolism, with a focus on the therapeutic potential of its inhibition. While information on a specific inhibitor designated "Hsd17B13-IN-100" is not publicly available, this document summarizes the mechanism of action, preclinical data, and relevant experimental protocols based on the broader class of Hsd17B13 inhibitors.
The Role of Hsd17B13 in Hepatic Lipid Metabolism
Hsd17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][2] Its expression is upregulated in patients with NAFLD.[2][3][4] The enzyme is a member of the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[5][6] This function places Hsd17B13 at a critical juncture in retinoid metabolism, which is known to be dysregulated in NAFLD.
The expression of Hsd17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcriptional regulator of lipogenesis.[6][7] In a potential positive feedback loop, Hsd17B13 may also promote the maturation of SREBP-1c, further driving the accumulation of lipids in the liver.[6][7] Inhibition of Hsd17B13 is therefore hypothesized to disrupt this lipogenic cycle, reducing hepatic steatosis.
Hsd17B13 Inhibitors: Mechanism of Action and Preclinical Data
Small molecule inhibitors of Hsd17B13 are being developed to mimic the protective effects of loss-of-function genetic variants. These inhibitors are designed to bind to the active site of the enzyme, blocking its catalytic activity. Preclinical studies with various Hsd17B13 inhibitors have demonstrated promising results in cellular and animal models of NAFLD.
Data Presentation
The following tables summarize the quantitative data available for representative Hsd17B13 inhibitors.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Source |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | ~1 | [8] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | ~1 | [8] |
| INI-822 | Human HSD17B13 | Enzymatic | Not Specified | low nM | [9] |
| Unnamed Compound | Human HSD17B13 | LC/MS-based | Estrone | <=100 | [10] |
| Unnamed Compound | Human HSD17B13 | LC/MS-based | Estrone | <=100 | [11] |
Table 2: Effects of Hsd17B13 Inhibition in Preclinical Models
| Intervention | Model | Key Findings | Quantitative Change | Source |
| BI-3231 | Palmitic acid-induced lipotoxicity in HepG2 and mouse hepatocytes | Decreased triglyceride accumulation | Significant reduction | [12] |
| shRNA-mediated knockdown | High-fat diet-fed obese mice | Improved hepatic steatosis | Marked improvement | [13] |
| shRNA-mediated knockdown | High-fat diet-fed obese mice | Decreased serum ALT | Significant reduction | [13] |
| shRNA-mediated knockdown | High-fat diet-fed obese mice | Decreased serum FGF21 | Significant reduction | [13] |
| shRNA-mediated knockdown | High-fat diet-fed obese mice | Altered expression of lipid metabolism genes (e.g., Cd36) | Reciprocal regulation | [13] |
| ASO-mediated knockdown | Primary mouse hepatocytes | Inhibition of Hsd17b13 gene expression | IC50 of 29 nM at 72h |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hsd17B13 in Hepatic Lipogenesis
Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipogenesis.
Experimental Workflow for Assessing Hsd17B13 Inhibitor Efficacy
Caption: A representative experimental workflow for evaluating Hsd17B13 inhibitors.
Logical Relationship of Hsd17B13 Inhibition and Therapeutic Outcomes
Caption: Logical relationship of Hsd17B13 inhibition to therapeutic outcomes.
Experimental Protocols
Hsd17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of Hsd17B13 and the potency of inhibitors.[5]
Materials:
-
HEK293 cells
-
Hsd17B13 expression vector
-
Transfection reagent
-
All-trans-retinol
-
HPLC system for retinaldehyde and retinoic acid quantification
-
Reagents for Western blot analysis
Protocol:
-
Transfect HEK293 cells with an Hsd17B13 expression vector or an empty vector control.
-
After 24-48 hours, treat the cells with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours). For inhibitor studies, pre-incubate cells with the inhibitor for a specified time before adding the retinol substrate.
-
Harvest the cells and culture medium.
-
Extract retinoids from the cells and medium.
-
Quantify the levels of synthesized retinaldehyde and retinoic acid using HPLC.
-
Normalize the RDH activity to the level of Hsd17B13 protein expression, as determined by Western blot.
Lipid Droplet Staining in Hepatocytes
This protocol is for visualizing and quantifying lipid accumulation in cultured hepatocytes.[14][15]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Culture medium
-
Fatty acids (e.g., oleic acid, palmitic acid) to induce lipid accumulation
-
Hsd17B13 inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O or BODIPY 493/503 staining solution
-
Isopropanol (for Oil Red O quantification)
-
Fluorescence microscope
Protocol:
-
Seed hepatocytes in a suitable culture plate or on coverslips.
-
Induce lipid accumulation by treating the cells with a fatty acid mixture for 24-48 hours.
-
Co-treat the cells with the Hsd17B13 inhibitor at various concentrations.
-
Fix the cells with 4% paraformaldehyde.
-
For Oil Red O Staining:
-
Incubate fixed cells with a working solution of Oil Red O.
-
Wash thoroughly to remove excess stain.
-
Visualize lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at approximately 510 nm.
-
-
For BODIPY Staining:
-
Incubate fixed cells with BODIPY 493/503 solution.
-
Wash the cells.
-
Mount and visualize lipid droplets using a fluorescence microscope.
-
Quantify fluorescence intensity using image analysis software.
-
Gene Expression Analysis of Lipogenic Markers
This protocol outlines the quantification of mRNA levels of Hsd17B13 and key genes involved in lipid metabolism using quantitative real-time PCR (qPCR).
Materials:
-
Treated cells or liver tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., HSD17B13, SREBF1 (SREBP-1c), FASN, ACACA, and a housekeeping gene for normalization)
-
Real-time PCR system
Protocol:
-
Isolate total RNA from cells or homogenized liver tissue using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Conclusion
The inhibition of Hsd17B13 represents a promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. While the specific compound "this compound" remains uncharacterized in the public domain, the broader class of Hsd17B13 inhibitors has shown significant potential in preclinical models to reduce hepatic lipid accumulation and modulate associated metabolic pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Hsd17B13 and advance the development of novel therapeutics for chronic liver disease. Future research will be critical to fully elucidate the physiological functions of Hsd17B13 and to translate the promise of its inhibition into effective clinical treatments.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. inipharm.com [inipharm.com]
- 10. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 11. | BioWorld [bioworld.com]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 2.7. Lipid Staining and Imaging [bio-protocol.org]
HSD17B13 Target Engagement in Hepatocytes: A Technical Guide
This technical guide provides an in-depth overview of the target engagement of inhibitors for Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes. HSD17B13 is a key regulator of lipid metabolism and has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action of HSD17B13, summarizes quantitative data for a representative inhibitor, outlines key experimental protocols for assessing target engagement, and provides visual diagrams of relevant pathways and workflows.
While direct public data for a compound designated "Hsd17B13-IN-100" is not available, this guide utilizes the extensively characterized inhibitor, BI-3231, as a surrogate to illustrate the principles and methodologies of HSD17B13 target engagement.
Core Concepts of HSD17B13 Function and Inhibition
HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase that plays a significant role in hepatic lipid metabolism.[1][2] Its expression is elevated in patients with NAFLD.[1][3] The enzyme is localized to the surface of lipid droplets within hepatocytes.[4][5] Mechanistically, HSD17B13 is implicated in a positive feedback loop involving the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[6][7] This contributes to the accumulation of triglycerides and the enlargement of lipid droplets, hallmarks of steatosis.[4][6] Furthermore, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][7]
Inhibition of HSD17B13 enzymatic activity is a promising strategy to mitigate the progression of liver disease. Small molecule inhibitors, such as BI-3231, have been developed to bind to the active site of HSD17B13. The binding of many of these inhibitors is dependent on the presence of the cofactor NAD+.[8][9][10]
Quantitative Analysis of HSD17B13 Inhibition
The following tables summarize the quantitative data for the potent and selective HSD17B13 inhibitor, BI-3231.
| Enzymatic Potency of BI-3231 | |
| Parameter | Value |
| hHSD17B13 IC50 | 1 nM[6] |
| mHSD17B13 IC50 | 13 nM[6] |
| hHSD17B13 Kᵢ | 0.7 ± 0.2 nM[11] |
| Cellular Activity of BI-3231 | |
| Parameter | Value |
| Cellular hHSD17B13 IC50 (HEK cells) | 11 ± 5 nM[11] |
| Target Engagement of BI-3231 (Thermal Shift Assay) | |
| Parameter | Value |
| Temperature Shift (ΔTₘ) with 5 µM BI-3231 (in the presence of NAD+) | 16.7 K[8][11] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for assessing the target engagement of an HSD17B13 inhibitor in hepatocytes, based on established CETSA principles.[12]
Objective: To determine if the inhibitor binds to HSD17B13 in a cellular context by measuring the change in the protein's thermal stability.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Cell culture medium and supplements
-
HSD17B13 inhibitor (e.g., BI-3231) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Apparatus for heating samples to a precise temperature gradient (e.g., PCR thermocycler)
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., Western Blotting, ELISA)
Methodology:
-
Cell Culture and Treatment:
-
Culture hepatocytes to the desired confluency.
-
Treat the cells with the HSD17B13 inhibitor at various concentrations or with a vehicle control for a specified duration.
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into separate tubes for each temperature point.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells using a method that avoids protein denaturation (e.g., multiple freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Quantify the amount of soluble HSD17B13 in each sample using a specific detection method like Western Blotting or ELISA.
-
-
Data Interpretation:
-
Plot the percentage of soluble HSD17B13 against temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the inhibitor-treated samples indicates stabilization of HSD17B13 upon inhibitor binding, confirming target engagement.
-
HSD17B13 Enzymatic Activity Assay
This protocol describes a general method for measuring the enzymatic activity of HSD17B13 and the potency of inhibitors.
Objective: To quantify the enzymatic activity of HSD17B13 and determine the IC50 of an inhibitor.
Materials:
-
Recombinant human HSD17B13 protein[13]
-
Substrate (e.g., β-estradiol or leukotriene B4)[8]
-
Cofactor (NAD+)[8]
-
Assay buffer
-
HSD17B13 inhibitor at various concentrations
-
Detection system to measure NADH production (e.g., luminescence-based assay kit)[2]
-
Microplate reader
Methodology:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme in a microplate.
-
Add the inhibitor at a range of concentrations to the respective wells. Incubate for a defined period.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).
-
-
Detection:
-
After a set incubation time, measure the production of NADH using a suitable detection reagent that generates a luminescent or fluorescent signal.
-
Read the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of HSD17B13 target engagement in hepatocytes. The provided data and protocols, using the well-characterized inhibitor BI-3231 as a stand-in for proprietary compounds like this compound, offer a robust framework for researchers in the field of liver disease and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enanta.com [enanta.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. eubopen.org [eubopen.org]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Probing the Potent and Selective Inhibition of HSD17B13: A Technical Guide to Binding Affinity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to therapeutically replicate this genetic advantage. This technical guide provides an in-depth overview of the binding affinity of selective inhibitors to HSD17B13, with a focus on the well-characterized chemical probe BI-3231. We will delve into the quantitative data, detailed experimental protocols for key assays, and the signaling pathways modulated by HSD17B13 inhibition.
HSD17B13: A Key Regulator in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, which are NAD(P)(H)-dependent oxidoreductases. While its precise physiological substrate is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][2] It is also implicated in the metabolism of other bioactive lipids and steroids.[3][4] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid accumulation.[1][5] Conversely, inhibition or genetic inactivation of HSD17B13 is associated with reduced liver inflammation and fibrosis.
The protective effects of HSD17B13 loss-of-function have ignited significant interest in developing potent and selective inhibitors. Understanding the binding affinity and mechanism of action of these inhibitors is paramount for their therapeutic development.
Quantitative Analysis of HSD17B13 Inhibitor Binding Affinity
The potency of HSD17B13 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%. The following table summarizes the reported IC50 values for several HSD17B13 inhibitors, including the extensively studied BI-3231.
| Inhibitor | Substrate Used in Assay | IC50 (µM) | Cell-Based Assay | Reference |
| BI-3231 | Estradiol | Not specified | Custom-made stably overexpressing hHSD17B13-Myc/DDK HEK293 cells | [6][7] |
| HSD17B13-IN-23 | Estradiol | < 0.1 | Not specified | [8] |
| HSD17B13-IN-23 | Leukotriene B3 | < 1 | Not specified | [8] |
| HSD17B13-IN-31 | Estradiol | < 0.1 | Not specified | [9] |
| HSD17B13-IN-31 | Leukotriene B3 | < 1 | Not specified | [9] |
| EP-036332 | Estradiol | Not specified | HEK293 stably expressing human or mouse HSD17B13 | [10] |
| EP-036332 | Leukotriene B4 | Not specified | Biochemical assay with recombinant HSD17B13 | [10] |
Experimental Protocols for Assessing HSD17B13 Activity and Inhibition
Accurate determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to characterize HSD17B13 inhibitors.
Recombinant HSD17B13 Expression and Purification
A fundamental prerequisite for in vitro biochemical assays is the availability of purified, active HSD17B13 protein.
-
Expression System: Human HSD17B13 is commonly expressed in E. coli or insect cells (e.g., Sf9) using expression vectors containing a cDNA encoding the full-length protein. Often, an affinity tag (e.g., His-tag, GST-tag) is fused to the protein to facilitate purification.
-
Purification: The tagged HSD17B13 protein is purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.
-
Protein Characterization: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody. The enzymatic activity of the purified protein is validated using a suitable substrate.
HSD17B13 Enzymatic Activity Assays
The enzymatic activity of HSD17B13 can be measured by monitoring the production of NADH, a product of the dehydrogenase reaction.
This assay directly measures the effect of an inhibitor on the enzymatic activity of purified HSD17B13.
-
Reaction Components: The reaction mixture typically contains purified recombinant HSD17B13, a substrate (e.g., estradiol, retinol, or leukotriene B4), the cofactor NAD+, and a buffer system to maintain optimal pH.[11][12]
-
Inhibitor Addition: The inhibitor, at varying concentrations, is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
-
Detection of NADH Production: The rate of NADH production is monitored by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or through coupled enzymatic assays that generate a colorimetric or luminescent signal.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing their activity within a cellular environment.
-
Cell Line: A human cell line, such as HEK293 or HepG2, is engineered to stably overexpress HSD17B13.[6]
-
Cell Treatment: The cells are treated with varying concentrations of the inhibitor for a defined period.
-
Substrate Addition: A cell-permeable substrate is added to the culture medium.
-
Measurement of Product Formation: The amount of product formed (e.g., estrone from estradiol) in the cell lysate or culture medium is quantified using methods like LC-MS/MS or specific immunoassays.
-
Data Analysis: Similar to the biochemical assay, IC50 values are determined from the dose-response curve of product formation versus inhibitor concentration.
Signaling Pathways and Mechanistic Considerations
HSD17B13 is situated at a critical node in hepatic lipid metabolism and inflammation. Its inhibition can modulate several downstream signaling pathways.
The diagram above illustrates the central role of HSD17B13 in a positive feedback loop involving SREBP-1c, a key transcription factor that promotes de novo lipogenesis. Increased fatty acid influx and lipogenesis lead to the activation of SREBP-1c, which in turn upregulates the expression of HSD17B13. HSD17B13 further promotes the formation and enlargement of lipid droplets, which can contribute to cellular stress, inflammation, and ultimately fibrosis. HSD17B13 inhibitors, such as BI-3231, disrupt this cycle by blocking the enzymatic activity of HSD17B13, thereby reducing lipid droplet accumulation and its downstream pathological consequences.
Experimental Workflow for HSD17B13 Inhibitor Characterization
The comprehensive evaluation of a novel HSD17B13 inhibitor involves a multi-step process, from initial screening to in-depth mechanistic studies.
This workflow begins with a high-throughput screen (HTS) to identify initial hit compounds. Promising hits are then validated and subjected to lead optimization to improve their potency, selectivity, and drug-like properties. The optimized leads undergo extensive in vitro characterization to determine their IC50, cellular potency, and off-target effects. Mechanistic studies are also performed to understand how the inhibitors interact with the enzyme. Finally, the most promising candidates are advanced to in vivo studies in animal models of NAFLD/NASH to evaluate their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles.
Conclusion
The development of potent and selective HSD17B13 inhibitors holds great promise for the treatment of NAFLD and NASH. A thorough understanding of their binding affinity, mechanism of action, and effects on cellular signaling pathways is crucial for their successful clinical translation. The experimental protocols and workflows outlined in this guide provide a robust framework for the comprehensive characterization of novel HSD17B13 inhibitors, paving the way for the development of new therapies for chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enanta.com [enanta.com]
- 11. academic.oup.com [academic.oup.com]
- 12. origene.com [origene.com]
Hsd17B13 Inhibition and its Impact on Lipid Droplet Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This enzyme, localized to the surface of lipid droplets within hepatocytes, is implicated in the progression of liver disease. Consequently, inhibition of HSD17B13 is an area of intense research. This technical guide provides an in-depth overview of the effects of HSD17B13 inhibition on lipid droplet dynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this domain. While specific data for a compound designated "Hsd17B13-IN-100" is not publicly available, this guide draws upon the extensive knowledge gained from studies of HSD17B13 loss-of-function variants and other reported inhibitors, such as BI-3231, to project the expected effects and provide a robust framework for investigation.
Introduction: HSD17B13 as a Therapeutic Target
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver.[1] Unlike other members of this family that are primarily involved in steroid hormone metabolism, HSD17B13 is closely associated with lipid metabolism.[1] It is specifically found on the surface of lipid droplets (LDs), which are dynamic organelles responsible for the storage and mobilization of neutral lipids.[2][3]
The expression of HSD17B13 is significantly upregulated in patients with NAFLD.[4][5] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, promoting lipid accumulation.[3][6] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[7][8] This protective effect underscores the therapeutic potential of inhibiting HSD17B13. Small molecule inhibitors and RNA interference (RNAi) agents targeting HSD17B13 are being actively investigated as potential treatments for NAFLD and other chronic liver diseases.[7][9]
Quantitative Effects of HSD17B13 Inhibition on Lipid Metabolism
The inhibition or genetic loss of HSD17B13 function leads to several measurable changes in cellular and systemic lipid profiles. The following table summarizes key quantitative data observed in studies of HSD17B13 loss-of-function variants and inhibitors.
| Parameter | Effect of HSD17B13 Inhibition/Loss-of-Function | Fold Change/Percentage Change | Cell/Animal Model | Reference |
| Hepatic Triglyceride Content | Decreased | Significant reduction | Mouse models of NAFLD | [10] |
| Total Phosphatidylcholine (PC) | Increased | Significant increase | Human carriers of HSD17B13 variant | [10][11] |
| Total Free Fatty Acids (FA) | Decreased | Significant reduction | Mouse models of NAFLD | [10] |
| Lipid Droplet Size | Decreased | Not specified | Cultured human hepatocytes | [3] |
| Lipid Droplet Number | Decreased | Not specified | Cultured human hepatocytes | [3] |
| SREBP-1c Maturation | Decreased | Not specified | In vitro models | [3] |
Signaling Pathways and Mechanism of Action
HSD17B13's precise enzymatic function and its role in signaling pathways are still under investigation. However, current evidence suggests its involvement in retinol metabolism and the regulation of lipogenic pathways.[3][6] Inhibition of HSD17B13 is thought to disrupt these processes, leading to a reduction in lipid accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 8. news-medical.net [news-medical.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
Hsd17B13-IN-100 as a chemical probe for HSD17B13 function
An In-Depth Technical Guide to Hsd17B13-IN-100 as a Chemical Probe for HSD17B13 Function
Introduction to HSD17B13 and its Role in Liver Disease
17β-Hydroxysteroid dehydrogenase type 13 (HSD17B13) is a protein primarily expressed in the liver and localized to the surface of lipid droplets (LDs).[1][2][3] As a member of the hydroxysteroid dehydrogenase superfamily, it is involved in the metabolism of steroids, fatty acids, and other lipids.[4][5] The precise physiological function of HSD17B13 is an area of active investigation, but it is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[2][3]
Significant interest in HSD17B13 as a therapeutic target arose from human genetic studies. These studies revealed that naturally occurring loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple fatty liver (steatosis) to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][6][7] Hepatic expression of the functional HSD17B13 protein is significantly increased in patients with non-alcoholic fatty liver disease (NAFLD).[1][8] This genetic evidence suggests that inhibiting the enzymatic activity of HSD17B13 could be a viable therapeutic strategy for treating chronic liver diseases.
The Role of Chemical Probes in Target Validation
A chemical probe is a small molecule inhibitor that is potent, selective, and well-characterized. It is used to study the function of a specific protein target in cells and organisms. For a target like HSD17B13, whose exact biological roles are still being uncovered, a high-quality chemical probe is an invaluable tool. It allows researchers to acutely inhibit the protein's function and observe the downstream biological consequences, thereby helping to elucidate its pathways and validate it as a drug target.
This compound: A Chemical Probe for HSD17B13
This compound is a small molecule inhibitor developed to target the enzymatic activity of HSD17B13. Its development provides a critical tool for researchers to pharmacologically interrogate the function of HSD17B13.
Quantitative Data and Comparative Inhibitors
The following table summarizes the reported biochemical potency of this compound. For context, data for BI-3231, another well-characterized public-domain chemical probe for HSD17B13, is also included.[1][9][10]
| Compound | Target | IC₅₀ | Assay Notes | Source |
| This compound | HSD17B13 | < 0.1 µM | Biochemical assay with estradiol as substrate. | [11] |
| BI-3231 | human HSD17B13 | 1 nM (IC₅₀) | Biochemical assay. | [9] |
| BI-3231 | mouse HSD17B13 | 13 nM (IC₅₀) | Biochemical assay. | [9] |
| BI-3231 | human HSD17B13 | 11 nM (IC₅₀) | Cellular assay in HEK cells. | [12] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of HSD17B13
The expression and function of HSD17B13 are integrated into key hepatic metabolic and inflammatory pathways. Its transcription can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), linking it to lipid metabolism.[2] Functionally, HSD17B13 has been shown to promote the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 pathway to increase fibrinogen expression and promote leukocyte adhesion, a key step in liver inflammation.[13]
Caption: Proposed signaling pathways involving HSD17B13 regulation and function.
Logical Relationship of a Chemical Probe
A chemical probe like this compound provides a direct method to test the functional consequences of inhibiting its target. This allows for a clear, cause-and-effect analysis of the protein's role in a biological system.
Caption: Logical flow from chemical probe application to functional elucidation.
General Experimental Workflow for Probe Characterization
The development and validation of a chemical probe follow a structured workflow, moving from initial discovery to in-depth characterization in relevant biological systems.
Caption: A typical workflow for the discovery and validation of a chemical probe.
Experimental Protocols
Detailed below are representative protocols for assays crucial to characterizing an HSD17B13 inhibitor.
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (IC₅₀) of a test compound against HSD17B13 by measuring the reduction in its enzymatic activity. This assay often measures the production of NADH, a cofactor in the reaction catalyzed by HSD17B13.[7][14]
-
Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate: β-estradiol.
-
Cofactor: NAD+.
-
Test compound (e.g., this compound) in DMSO.
-
Assay Buffer (e.g., 10mM Tris-HCl pH 7.4, 150mM NaCl).
-
NADH detection reagent (e.g., luminescence-based kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
-
Add the HSD17B13 enzyme and NAD+ cofactor to all wells and incubate briefly.
-
Initiate the enzymatic reaction by adding the β-estradiol substrate.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 60 minutes at 37°C).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and use a four-parameter logistic model to determine the IC₅₀ value.[7]
-
Western Blot for HSD17B13 Expression
-
Objective: To detect and quantify the amount of HSD17B13 protein in cell or tissue lysates.
-
Materials:
-
Cell or tissue lysates.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification kit (e.g., BCA assay).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Transfer buffer and nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-HSD17B13.
-
Loading control primary antibody (e.g., anti-GAPDH, anti-Vinculin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse cells or homogenize tissue in lysis buffer and quantify the total protein concentration.[15]
-
Normalize protein samples to the same concentration (e.g., 1 µg/µl) and denature by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the resulting bands using a digital imager. Re-probe the membrane for a loading control to ensure equal protein loading across lanes.[15]
-
Immunofluorescence for HSD17B13 Localization
-
Objective: To visualize the subcellular localization of HSD17B13 within cells or its distribution within liver tissue.
-
Materials:
-
Cells grown on coverslips or paraffin-embedded liver tissue sections.
-
Fixative: 4% paraformaldehyde (PFA).
-
Permeabilization buffer: 0.5% Triton X-100 in PBS.[13]
-
Blocking buffer: 5% goat serum in PBS.[15]
-
Primary antibody: anti-HSD17B13.
-
Co-staining antibodies (e.g., for cell-type markers like ALB for hepatocytes).[5]
-
Fluorescently-labeled secondary antibodies.
-
Nuclear counterstain: DAPI.
-
Mounting medium.
-
-
Procedure:
-
Fix the cells or deparaffinize and rehydrate the tissue sections.
-
Permeabilize the samples with Triton X-100 to allow antibody entry.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary anti-HSD17B13 antibody (and any co-staining primary antibodies) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash samples thoroughly with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash again, then counterstain nuclei with DAPI.
-
Mount the coverslips or sections onto microscope slides using mounting medium.
-
Visualize the staining using a confocal or fluorescence microscope.[5][13]
-
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. primarysourceai.substack.com [primarysourceai.substack.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eubopen.org [eubopen.org]
- 13. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for HSD17B13 Inhibitor In Vitro Assays
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4][5][6] Emerging evidence from human genetic studies has identified HSD17B13 as a promising therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, suggesting that inhibition of its enzymatic activity may be beneficial.[2][3][7] HSD17B13 is known to metabolize various substrates, including steroids, bioactive lipids, and retinol.[1][2][4] This document provides detailed protocols for in vitro assays designed to identify and characterize inhibitors of HSD17B13, such as the hypothetical inhibitor Hsd17B13-IN-100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 in hepatocytes and a general workflow for screening HSD17B13 inhibitors.
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for HSD17B13 inhibitor screening.
Key Experimental Protocols
Recombinant HSD17B13 Enzymatic Assay (NADH Detection)
This protocol is designed to measure the enzymatic activity of recombinant HSD17B13 by detecting the production of NADH, a product of the dehydrogenase reaction. The NAD-Glo™ assay is a suitable commercial kit for this purpose.[7][8]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other test inhibitor)
-
Substrate (e.g., β-estradiol or retinol)
-
NAD+
-
Assay Buffer: 100 mM TRIS, 100 mM NaCl, 0.5 mM EDTA, 0.05% BSA, pH 7.4[9][10]
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white microplates
-
Acoustic liquid handler (e.g., Echo 55x) or multichannel pipette
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler, spot 50 nL of the compound dilutions into the wells of a 384-well plate.[9][10] For manual addition, prepare intermediate dilutions and add 1 µL to maintain a final DMSO concentration of ≤1%.
-
Prepare the enzyme solution by diluting recombinant HSD17B13 in assay buffer to the desired concentration (e.g., 50-100 nM).[7]
-
Prepare the substrate/cofactor mix by dissolving the substrate (e.g., 10-50 µM β-estradiol) and NAD+ (e.g., 12 µM) in the assay buffer.[7][11]
-
Add 25 µL of the enzyme solution to each well containing the test compound and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate/cofactor mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Allow the plate to cool to room temperature.
-
Add 50 µL of the prepared NAD-Glo™ reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mass Spectrometry-Based HSD17B13 Activity Assay
This assay directly measures the conversion of the substrate to its product, providing a more direct assessment of enzyme activity and inhibition.[8]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other test inhibitor)
-
Substrate (e.g., Leukotriene B4)
-
NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[7]
-
Acetonitrile with 0.1% formic acid (for reaction quenching)
-
RapidFire Mass Spectrometry system or equivalent
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound to the assay plate.
-
Prepare a solution of recombinant HSD17B13 (50-100 nM) in assay buffer.[7]
-
Prepare a substrate/cofactor solution containing the substrate (e.g., 10-50 µM LTB4) and NAD+ in assay buffer.[7]
-
Add the enzyme solution to the wells and incubate with the compound for 15 minutes.
-
Start the reaction by adding the substrate/cofactor solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Analyze the samples using a RapidFire Mass Spectrometry system to quantify the substrate and product.
-
Determine the percent inhibition and IC50 values based on the reduction in product formation.
Cell-Based HSD17B13 Assay
This assay evaluates the activity of an inhibitor in a more physiologically relevant cellular context.
Materials:
-
HEK293 or HepG2 cells stably or transiently overexpressing HSD17B13[4][8]
-
This compound (or other test inhibitor)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate (cell-permeable)
-
Lysis buffer
-
Analytical system for product detection (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Add the substrate to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism.
-
Wash the cells with PBS and then lyse them.
-
Collect the cell lysates and analyze the levels of the substrate and its metabolized product using LC-MS/MS.
-
Calculate the cellular IC50 of the inhibitor.
Data Presentation
The quantitative data for an inhibitor like this compound should be summarized in a clear and structured table for easy comparison.
| Assay Type | Target | Substrate | Inhibitor | IC50 (nM) |
| Enzymatic (NADH Detection) | Human HSD17B13 | β-estradiol | This compound | Example: 50 |
| Enzymatic (Mass Spec) | Human HSD17B13 | Leukotriene B4 | This compound | Example: 45 |
| Cell-Based Assay | Human HSD17B13 | Substrate X | This compound | Example: 250 |
| Selectivity Assay | Human HSD17B11 | β-estradiol | This compound | Example: >10,000 |
Note: The IC50 values are hypothetical examples for illustrative purposes.
Conclusion
The provided protocols outline robust in vitro methods for the characterization of HSD17B13 inhibitors. A combination of biochemical and cell-based assays is crucial for a comprehensive understanding of an inhibitor's potency, mechanism of action, and cellular efficacy. These assays are foundational for the preclinical development of novel therapeutics targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. origene.com [origene.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-100 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][4] HSD17B13 is known to be involved in hepatic lipid metabolism and possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, making this enzyme a promising therapeutic target.[1][4][6]
This document provides detailed protocols for a cell-based assay to evaluate the efficacy of Hsd17B13-IN-100, a potent and selective inhibitor of HSD17B13. The described assay utilizes a human liver cell line to measure the inhibition of HSD17B13-mediated retinol metabolism.
HSD17B13 Signaling Pathway and Therapeutic Rationale
HSD17B13 is integrated into the complex network of hepatic lipid and retinoid metabolism. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] By catalyzing the conversion of retinol to retinaldehyde, HSD17B13 influences retinoid homeostasis, which is often dysregulated in NAFLD.[1] Inhibition of HSD17B13 is a potential therapeutic strategy to mitigate the progression of liver disease.
Experimental Protocols
This section details the necessary protocols for determining the potency of this compound in a cellular context.
Cell Culture and Maintenance
Recommended Cell Line: HepG2 (human hepatocellular carcinoma) or Huh7 (human hepatoma). These cell lines are well-established models for studying liver function and lipid metabolism.[3]
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
This compound Inhibition Assay Workflow
The following diagram outlines the key steps of the cell-based assay.
Detailed Assay Protocol
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free DMEM to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.[7]
-
Carefully remove the culture medium from the wells and add 90 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Dilute the retinol stock in serum-free DMEM to a working concentration. A final concentration of 10 µM is a good starting point.[6]
-
Add 10 µL of the retinol working solution to each well.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C and 5% CO2.[6]
-
-
Sample Collection and Analysis:
Data Analysis
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following tables present representative data for the characterization of this compound.
Table 1: Dose-Response Data for this compound
| This compound Conc. (nM) | Average Retinaldehyde (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150.2 | 12.5 | 0 |
| 0.1 | 145.8 | 11.8 | 2.9 |
| 1 | 128.4 | 10.2 | 14.5 |
| 10 | 78.1 | 6.5 | 48.0 |
| 100 | 25.6 | 3.1 | 82.9 |
| 1000 | 10.3 | 1.5 | 93.1 |
| 10000 | 8.1 | 1.2 | 94.6 |
| 100000 | 7.9 | 1.1 | 94.7 |
Table 2: IC50 Determination for this compound
| Parameter | Value |
| IC50 (nM) | 12.5 |
| Hill Slope | 1.1 |
| R² | 0.995 |
Troubleshooting
-
High variability between replicate wells: Ensure accurate and consistent cell seeding and liquid handling.
-
Low signal (low retinaldehyde production): Optimize substrate concentration and incubation time. Confirm HSD17B13 expression in the cell line.
-
Inconsistent IC50 values: Verify the stability and purity of this compound. Ensure consistent assay conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for a cell-based assay to characterize inhibitors of HSD17B13, such as this compound. The described methods are essential for the preclinical evaluation of potential therapeutic agents targeting HSD17B13 for the treatment of NAFLD and other chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. HSD17B13 | Abcam [abcam.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hsd17B13-IN-100 Dose-Response in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5][6] The enzymatic activity of HSD17B13 is implicated in hepatic lipid metabolism.[3][4] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets.[6] Consequently, inhibition of HSD17B13 is a promising therapeutic strategy for the treatment of chronic liver diseases.
Hsd17B13-IN-100 is a novel small molecule inhibitor of HSD17B13. These application notes provide a detailed protocol for determining the dose-response curve of this compound in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and metabolism.[7] The following protocols describe methods to assess the impact of this compound on HSD17B13 enzymatic activity, cell viability, and lipid accumulation.
Key Experiments and Methodologies
I. Determination of HSD17B13 Enzymatic Activity (IC50)
This experiment is designed to measure the concentration of this compound that inhibits 50% of the HSD17B13 enzymatic activity in HepG2 cells.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Cell Lysis and Enzyme Assay:
-
After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Perform an HSD17B13 enzyme activity assay. This can be done by measuring the conversion of a specific substrate, such as estradiol to estrone, using methods like LC-MS/MS.[8]
-
Normalize the enzyme activity to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percentage of HSD17B13 activity relative to the vehicle-treated control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation:
| Concentration (nM) | % HSD17B13 Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 90.3 ± 5.1 |
| 10 | 75.6 ± 4.5 |
| 50 | 52.1 ± 3.9 |
| 100 | 35.8 ± 3.2 |
| 500 | 15.2 ± 2.5 |
| 1000 | 8.9 ± 1.9 |
| 10000 | 4.1 ± 1.1 |
Representative IC50 Value: 45 nM
II. Cell Viability Assay (CC50)
This protocol assesses the cytotoxic effects of this compound on HepG2 cells to determine the concentration that reduces cell viability by 50%.
Experimental Protocol:
-
Cell Culture and Plating:
-
Follow the same procedure as described in the enzymatic activity protocol for cell culture and plating in a 96-well plate.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of this compound (ranging from 0.1 nM to 100 µM) or vehicle control to the cells.
-
Incubate for 48 hours at 37°C.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value.
-
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 99.2 ± 4.1 |
| 1 | 98.5 ± 3.8 |
| 10 | 95.1 ± 4.0 |
| 25 | 88.7 ± 3.5 |
| 50 | 70.3 ± 4.2 |
| 75 | 55.6 ± 3.9 |
| 100 | 42.1 ± 3.1 |
Representative CC50 Value: > 100 µM
III. Lipid Accumulation Assay in Oleic Acid-Treated HepG2 Cells
This experiment evaluates the effect of this compound on lipid accumulation in HepG2 cells, a key function associated with HSD17B13.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture and plate HepG2 cells in a 96-well, black, clear-bottom plate suitable for fluorescence imaging.
-
-
Induction of Lipid Accumulation and Compound Treatment:
-
Lipid Staining and Imaging:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with a fluorescent neutral lipid stain, such as Nile Red or BODIPY 493/503.
-
Counterstain the nuclei with Hoechst or DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the total fluorescence intensity of the lipid droplet stain per cell.
-
Normalize the data to the vehicle-treated, oleic acid-stimulated control.
-
Data Presentation:
| Treatment | This compound (µM) | Normalized Lipid Content (Mean ± SD) |
| Control (No Oleic Acid) | 0 | 1.00 ± 0.12 |
| Oleic Acid + Vehicle | 0 | 3.50 ± 0.25 |
| Oleic Acid + this compound | 0.1 | 3.15 ± 0.21 |
| Oleic Acid + this compound | 1 | 2.45 ± 0.18 |
| Oleic Acid + this compound | 10 | 1.75 ± 0.15 |
Visualizations
Caption: Experimental workflow for this compound dose-response in HepG2 cells.
Caption: HSD17B13 inhibition pathway in hepatocytes.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture and treatment [bio-protocol.org]
- 8. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSD17B13 Inhibition in Primary Human Hepatocytes
A Focus on the Representative Inhibitor BI-3231
Disclaimer: As of November 2025, specific data for a compound designated "Hsd17B13-IN-100" is not publicly available. This document provides detailed application notes and protocols based on the well-characterized and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231. The experimental data and methodologies presented are derived from studies on BI-3231 and serve as a comprehensive guide for researchers investigating the therapeutic potential of HSD17B13 inhibition in primary human hepatocytes.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Elevated expression of HSD17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[3] Conversely, loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][5] This makes HSD17B13 a compelling therapeutic target for steatotic liver diseases.
BI-3231 is a potent and selective inhibitor of HSD17B13 enzymatic activity.[1][2] In primary human hepatocytes, treatment with this inhibitor has been shown to mitigate the lipotoxic effects induced by fatty acids, suggesting a promising therapeutic strategy for NAFLD and NASH.[1][2] These notes provide an overview of the effects of HSD17B13 inhibition and detailed protocols for replicating key in vitro experiments.
Data Presentation
The following tables summarize the quantitative effects of the HSD17B13 inhibitor BI-3231 on primary human hepatocytes under lipotoxic conditions induced by palmitic acid.
Table 1: Effect of BI-3231 on Triglyceride Accumulation in Palmitic Acid-Treated Primary Human Hepatocytes
| Treatment Group | Triglyceride Content (relative to control) | Fold Change |
| Control (untreated) | 1.00 | - |
| Palmitic Acid (PA) | 2.50 | +1.50 |
| PA + BI-3231 | 1.25 | -1.25 (vs. PA) |
Data are representative values compiled from literature demonstrating a significant decrease in triglyceride accumulation with inhibitor treatment.[1]
Table 2: Impact of BI-3231 on Cellular Functions in Palmitic Acid-Stressed Primary Human Hepatocytes
| Parameter | Palmitic Acid (PA) | PA + BI-3231 |
| Hepatocyte Proliferation | Decreased | Improved |
| Cell Differentiation Markers | Downregulated | Restored |
| Lipid Homeostasis Markers | Dysregulated | Restored |
| Mitochondrial Respiration | Impaired | Increased |
| β-oxidation | Unchanged | Unchanged |
This table provides a qualitative summary of the effects observed in studies with BI-3231, highlighting its restorative effects on key hepatocyte functions without altering β-oxidation.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for studying its inhibition in primary human hepatocytes.
Caption: Proposed signaling pathway of HSD17B13 and its inhibition.
Caption: Experimental workflow for HSD17B13 inhibitor studies.
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., William's E Medium supplemented with serum and growth factors)
-
Collagen-coated culture plates
-
Water bath at 37°C
-
Humidified incubator at 37°C, 5% CO₂
Protocol:
-
Pre-warm hepatocyte culture medium in a 37°C water bath.
-
Rapidly thaw cryopreserved hepatocytes in the 37°C water bath.
-
Gently transfer the cell suspension to a conical tube containing pre-warmed medium.
-
Centrifuge at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator. Allow cells to attach for at least 4-6 hours before proceeding with treatments.
Induction of Lipotoxicity and Inhibitor Treatment
Materials:
-
Palmitic acid (PA) stock solution (conjugated to fatty acid-free BSA)
-
HSD17B13 inhibitor (e.g., BI-3231) stock solution in a suitable solvent (e.g., DMSO)
-
Serum-free culture medium
Protocol:
-
Prepare working solutions of PA and the HSD17B13 inhibitor in serum-free culture medium.
-
Aspirate the culture medium from the attached primary human hepatocytes.
-
Add the medium containing PA (to induce lipotoxicity) and the HSD17B13 inhibitor at various concentrations. Include appropriate vehicle controls (e.g., BSA for PA and DMSO for the inhibitor).
-
Incubate the treated cells for a predetermined duration (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.
Assessment of Intracellular Lipid Accumulation (Oil Red O Staining)
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
60% Isopropanol
-
Microscope
Protocol:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the fixed cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells with distilled water until the water runs clear.
-
Visualize the stained lipid droplets under a microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance measured at a specific wavelength (e.g., 500 nm).
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Protocol:
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add the solubilization solution to each well.
-
Agitate the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Analysis of Mitochondrial Respiration (Seahorse XF Analyzer)
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Seed and treat primary human hepatocytes in a Seahorse XF Cell Culture Microplate as described above.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Run the mitochondrial stress test protocol on the analyzer to measure the oxygen consumption rate (OCR).
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
These protocols provide a foundational framework for investigating the effects of HSD17B13 inhibitors in primary human hepatocytes. Researchers should optimize these protocols based on their specific experimental conditions and endpoints.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-crystallization of Hsd17B13-IN-100 with HSD17B13 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of the human 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein with a representative small molecule inhibitor, Hsd17B13-IN-100. The protocols are based on established methodologies for the structural determination of HSD17B13 in complex with its cofactor and other small molecule inhibitors.[1][2][3]
Introduction to HSD17B13
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the liver and is associated with lipid droplets.[4][5] It belongs to a large family of oxidoreductases that are involved in various metabolic processes, including the metabolism of steroid hormones, fatty acids, and retinol.[6][7] Recent genome-wide association studies have identified that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][7] This makes HSD17B13 a compelling therapeutic target for the development of small molecule inhibitors to treat these conditions.
Structural elucidation of the HSD17B13 protein in complex with an inhibitor is crucial for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. This document outlines the key experimental procedures to achieve this, from protein expression and purification to co-crystallization and inhibitor characterization.
Application Notes
Co-crystallization of HSD17B13 with an inhibitor like this compound presents several challenges due to the protein's nature. HSD17B13 is a lipid droplet-associated protein, which necessitates the use of detergents for solubilization and purification.[3] Successful crystallization is often dependent on the presence of its cofactor, NAD+, which stabilizes the protein structure.[2][3] The protocols provided below are designed to address these challenges and provide a clear path to obtaining high-quality crystals suitable for X-ray diffraction.
Experimental Protocols
Protocol 1: Recombinant Human HSD17B13 Expression and Purification
This protocol describes the expression of full-length human HSD17B13 in an insect cell expression system and subsequent purification.
1. Expression in Sf9 Insect Cells:
- Recombinant baculovirus for full-length human HSD17B13 (amino acids 1-300) with a C-terminal FLAG or His-tag is used to infect Sf9 insect cells.[8][9]
- Cells are grown in suspension culture and infected at a density of 2-3 x 10^6 cells/mL.
- The culture is harvested 48-72 hours post-infection by centrifugation. The cell pellet is stored at -80°C.
2. Cell Lysis and Solubilization:
- The frozen cell pellet is thawed and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors.
- The protein is extracted from the membrane fraction using a suitable detergent. Octaethylene glycol monododecyl ether (C12E8) has been identified as effective for crystallization.[3]
- The lysate is incubated with the detergent and then clarified by ultracentrifugation to remove insoluble debris.
3. Affinity Chromatography:
- The clarified supernatant is loaded onto an anti-FLAG M2 affinity resin or a Ni-NTA resin, depending on the affinity tag used.
- The column is washed extensively with a wash buffer containing a reduced concentration of detergent to remove non-specifically bound proteins.
- The HSD17B13 protein is eluted using a competitive eluent (e.g., FLAG peptide or imidazole).
4. Size-Exclusion Chromatography (SEC):
- The eluted protein is concentrated and further purified by SEC using a column equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, and an appropriate concentration of C12E8).
- Fractions corresponding to the monomeric or dimeric HSD17B13 peak are collected and analyzed for purity by SDS-PAGE.
- Pure fractions are pooled, concentrated to approximately 10-15 mg/mL, and flash-frozen in liquid nitrogen for storage at -80°C.
Protocol 2: Biochemical Assay for Inhibitor Potency (IC50 Determination)
The inhibitory activity of this compound is determined using a bioluminescent assay that measures the production of NADH.[1][2]
1. Assay Principle:
- The NAD(P)H-Glo™ Assay is used to quantify the amount of NADH produced by HSD17B13. The enzyme reductase in the detection reagent uses NADH to convert a proluciferin substrate into luciferin, which is then used by luciferase to generate a light signal.
2. Assay Procedure:
- The assay is performed in 384-well plates.
- A substrate mix containing β-estradiol (e.g., 12 µM final concentration) and NAD+ (e.g., 500 µM final concentration) in assay buffer (25 mM Tris-HCl pH 7.6, 0.02% Triton X-100) is prepared.[2]
- This compound is serially diluted in 100% DMSO and added to the assay plates (e.g., 80 nL/well).
- The reaction is initiated by adding purified HSD17B13 protein (e.g., 30 nM final concentration).[2]
- The reaction is incubated at room temperature for 2 hours in the dark.
- NAD(P)H-Glo™ detection reagent is added, and the plate is incubated for another hour in the dark.
- Luminescence is read on a plate reader.
3. Data Analysis:
- Data are normalized to controls (vehicle for 0% inhibition, and a known potent inhibitor for 100% inhibition).
- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Table 1: Representative Biochemical Data for this compound
| Parameter | Value |
|---|---|
| Substrate | β-estradiol |
| Cofactor | NAD+ |
| IC50 | 50 nM |
| Assay Method | NAD(P)H-Glo™ |
Note: The IC50 value is hypothetical and serves as an example.
Protocol 3: Co-crystallization of HSD17B13 with this compound
This protocol uses the sitting drop vapor diffusion method, which has been successful for HSD17B13.[1]
1. Complex Formation:
- Purified HSD17B13 protein (at 10-15 mg/mL) is incubated with the cofactor NAD+ (e.g., 1-2 mM final concentration) and this compound (e.g., 1 mM final concentration, from a 10-20 mM stock in DMSO) for at least 1 hour on ice.
2. Crystallization Screening:
- The HSD17B13:NAD+:Inhibitor complex is used to set up crystallization screens.
- Sitting drop vapor diffusion plates are set up by mixing the protein complex with the reservoir solution in a 1:1 ratio (e.g., 300 nL + 300 nL).
- Plates are incubated at room temperature (around 20°C).
3. Crystal Optimization:
- Initial crystal hits are optimized by varying the concentration of the precipitant, pH, and additives.
Table 2: Crystallization Conditions for Human HSD17B13 Complex
| Component | Concentration/Condition | Reference |
|---|---|---|
| Protein Complex | 10-15 mg/mL HSD17B13, 1 mM NAD+, 1 mM Inhibitor | [1] |
| Reservoir Solution | 25-30% PEG 3350, 0.1 M Bis-Tris pH 5.5, 0.2 M Li2SO4 | [1] |
| Temperature | Room Temperature (~20°C) | [1] |
| Method | Sitting Drop Vapor Diffusion |[1] |
4. Crystal Harvesting and Cryo-protection:
- Crystals typically appear within 2 weeks.[1]
- For data collection at low temperatures, crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).
- The crystals are then looped and flash-cooled in liquid nitrogen.
Protocol 4: X-ray Diffraction Data Collection
-
Diffraction data are collected from the cryo-cooled crystals at a synchrotron source.
-
The data are processed, and the structure is solved using molecular replacement with a known HSD17B13 structure as a search model.
-
The inhibitor and cofactor are then modeled into the electron density maps, and the structure is refined.
Visualizations
References
- 1. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Hsd17B13-IN-100 solubility and stability issues
Welcome to the technical support center for Hsd17B13-IN-100. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this novel inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[1]. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the progression of non-alcoholic fatty liver disease (NAFLD)[2][3]. By inhibiting the enzymatic activity of HSD17B13, this compound serves as a valuable tool for studying the role of this enzyme in liver diseases and for potential therapeutic development.
Q2: How should I store this compound powder?
A2: While specific stability data for this compound is not publicly available, based on general guidelines for similar compounds, we recommend storing the lyophilized powder at -20°C for long-term storage (up to 2-3 years) and at 4°C for short-term use[4].
Q3: How do I prepare a stock solution of this compound?
A3: We recommend preparing a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Based on data from other Hsd17B13 inhibitors, solubility in DMSO is typically high (e.g., 100 mg/mL)[4][5]. To prepare the stock solution, add the appropriate volume of DMSO to your vial of this compound and vortex or sonicate until the powder is completely dissolved.
Q4: How should I store the this compound stock solution?
A4: For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[4][6][7][8][9].
Q5: Can I dissolve this compound directly in aqueous solutions or cell culture media?
A5: It is not recommended to dissolve this compound directly in aqueous solutions or cell culture media due to its likely poor aqueous solubility. Prepare a high-concentration stock solution in DMSO first, and then dilute this stock solution into your aqueous buffer or media for your experiments. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture media.
-
Problem: After diluting the DMSO stock solution into the cell culture media, a precipitate is observed.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous media.
-
Solution:
-
Reduce Final Concentration: Lower the final concentration of this compound in your experiment.
-
Increase Serum Concentration: If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in the media can sometimes help to keep hydrophobic compounds in solution.
-
Use a Carrier Protein: Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
-
Gentle Warming and Mixing: After dilution, gently warm the media to 37°C and mix thoroughly.
-
Issue 2: Inconsistent experimental results.
-
Problem: High variability is observed between replicate experiments.
-
Possible Causes:
-
Compound Instability: The compound may be degrading in the experimental conditions.
-
Inaccurate Pipetting: Inaccurate pipetting of the high-concentration stock solution.
-
Precipitation: The compound may be precipitating out of solution at the working concentration.
-
-
Solutions:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the frozen stock solution for each experiment.
-
Verify Pipetting Accuracy: Ensure your pipettes are calibrated and use appropriate pipetting techniques for viscous solvents like DMSO.
-
Check for Precipitation: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation.
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots of the stock solution to avoid degradation from repeated freezing and thawing.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes solubility and stability information for other Hsd17B13 inhibitors, which can serve as a useful reference.
| Compound | Solubility in DMSO | Storage of Powder | Storage of Stock Solution |
| HSD17B13-IN-2 | 100 mg/mL | -20°C (3 years) | -80°C (6 months), -20°C (1 month) |
| HSD17B13-IN-3 | Not specified | Not specified | -80°C (6 months), -20°C (1 month) |
| HSD17B13-IN-8 | 100 mg/mL | -20°C (3 years) | -80°C (6 months), -20°C (1 month) |
| HSD17B13-IN-9 | 100 mg/mL | 4°C (protect from light) | -80°C (6 months), -20°C (1 month) |
| BI-3231 | Not specified | Not specified | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Storage of Stock Solution: Aliquot the stock solution into single-use tubes and store at -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Addition to Cells: Add the diluted this compound to your cells and incubate for the desired time.
Protocol 2: Suggested In Vivo Formulation
Disclaimer: This is a general protocol based on formulations used for other Hsd17B13 inhibitors and may require optimization for this compound.
-
Prepare Vehicle: Prepare a vehicle solution consisting of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound: Dissolve this compound in DMSO first.
-
Add Co-solvents: Add PEG300 and mix. Then add Tween-80 and mix. Finally, add saline to the final volume and mix until a clear solution is formed. Gentle warming and sonication may be required to aid dissolution[4][6][9].
-
Administration: The final formulation can be administered to animals via the desired route (e.g., oral gavage, intraperitoneal injection). The solubility of similar compounds in this vehicle is reported to be ≥ 2.08 - 2.5 mg/mL[4][6][9].
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Hsd17B13-IN-100 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Hsd17B13 inhibitors, using Hsd17B13-IN-100 as a representative example, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for a new Hsd17B13 inhibitor like this compound?
A1: For a novel inhibitor with unknown potency, it is recommended to start with a wide concentration range. Based on published data for other Hsd17B13 inhibitors, a starting range of 1 nM to 10 µM is advisable. For instance, the potent inhibitor BI-3231 has an in-cell IC50 of 11 nM, while a recommended concentration for cellular use is up to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration should effectively inhibit Hsd17B13 activity without causing significant cytotoxicity. A standard approach is to perform a dose-response curve. Treat your cells with a serial dilution of the inhibitor (e.g., from 1 nM to 10 µM) and measure both the desired biological effect (e.g., inhibition of Hsd17B13 activity) and cell viability. The optimal concentration will be the one that gives a significant biological response with minimal impact on cell viability.
Q3: What are some common assays to measure Hsd17B13 inhibition in cell culture?
A3: A common method is the cell-based retinol dehydrogenase (RDH) activity assay.[1][2] This involves transfecting cells with an Hsd17B13 expression vector, treating them with all-trans-retinol, and then quantifying the production of retinaldehyde and retinoic acid via HPLC.[1][2] Another approach is to measure the expression of downstream target genes or changes in lipid profiles. For example, Hsd17B13 knockdown has been shown to reciprocally regulate the expression of lipid metabolism genes like Cd36.[3][4]
Q4: How can I assess the cytotoxicity of this compound?
A4: Cytotoxicity can be assessed using various standard assays, such as MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability. It is important to run a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are due to specific inhibition of Hsd17B13 and not to general toxicity.
Data Presentation: Potency of Known Hsd17B13 Inhibitors
The following table summarizes the reported potency of several Hsd17B13 inhibitors. This data can serve as a reference when determining the expected effective concentration range for a new inhibitor like this compound.
| Inhibitor | Assay Type | Species | IC50 | Reference |
| BI-3231 | Enzymatic | Human | 1 nM | [5][6] |
| BI-3231 | Enzymatic | Mouse | 13 nM | [6] |
| BI-3231 | Cellular (HEK cells) | Human | 11 nM | |
| EP-036332 | In vitro | Human | 14 nM | [7] |
| EP-036332 | In vitro | Mouse | 2.5 nM | [7] |
| EP-040081 | In vitro | Human | 79 nM | [7] |
| EP-040081 | In vitro | Mouse | 74 nM | [7] |
| HSD17B13-IN-23 | Enzymatic (Estradiol substrate) | Not Specified | < 0.1 µM | [8] |
| HSD17B13-IN-23 | Enzymatic (Leukotriene B4 substrate) | Not Specified | < 1 µM | [8] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a general workflow for determining the optimal concentration of a novel Hsd17B13 inhibitor.
1. Preparation of Inhibitor Stock Solution:
- Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
- Store the stock solution at -20°C or -80°C as recommended by the supplier.
2. Cell Seeding:
- Seed your target cells (e.g., HepG2 or other hepatocyte cell lines) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
3. Dose-Response and Cytotoxicity Assay:
- Prepare a serial dilution of this compound from your stock solution in cell culture medium. A common range to test is from 1 nM to 10 µM.
- Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
- Treat the cells with the different concentrations of the inhibitor and the vehicle control.
- Incubate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
- After incubation, perform a cell viability assay (e.g., MTT or MTS) on a parallel plate or a portion of the wells to determine the cytotoxic concentration 50 (CC50).
4. Functional Assay for Hsd17B13 Inhibition:
- On a separate plate treated in the same way, perform a functional assay to measure Hsd17B13 activity. An example is the Retinol Dehydrogenase (RDH) Activity Assay described below.
- Measure the desired endpoint (e.g., retinaldehyde levels).
- Plot the inhibitor concentration against the functional response to determine the half-maximal inhibitory concentration (IC50).
5. Data Analysis:
- The optimal concentration for your experiments will be a concentration that shows significant inhibition of Hsd17B13 activity (ideally at or above the IC50) while exhibiting minimal cytotoxicity (well below the CC50).
Protocol: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from published methods to measure Hsd17B13 activity in cells.[1][2]
1. Cell Transfection (if necessary):
- If your cell line does not endogenously express sufficient Hsd17B13, transfect the cells with a vector expressing human Hsd17B13.
2. Inhibitor Treatment:
- Treat the cells with the desired concentrations of this compound (as determined from the dose-response experiment) for a predetermined amount of time.
3. Substrate Addition:
- Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.
- Incubate the cells for 6-8 hours.
4. Retinoid Extraction and Analysis:
- Harvest the cells and culture medium.
- Extract retinoids using a suitable organic solvent (e.g., ethanol and hexane).
- Analyze the levels of retinaldehyde and retinoic acid by High-Performance Liquid Chromatography (HPLC).
5. Data Interpretation:
- A decrease in the production of retinaldehyde in inhibitor-treated cells compared to vehicle-treated cells indicates inhibition of Hsd17B13's RDH activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cytotoxicity at Low Inhibitor Concentrations | The inhibitor may have off-target effects or be inherently toxic to the cell line. | - Perform a thorough literature search for any known off-target effects. - Test the inhibitor in a different cell line. - Consider using a lower concentration range and a more sensitive functional assay. - Ensure the DMSO concentration in the final culture medium is not exceeding toxic levels (typically <0.5%). |
| No or Low Inhibition of Hsd17B13 Activity | - The inhibitor concentration may be too low. - The inhibitor may be inactive or degraded. - The cell line may not express sufficient levels of Hsd17B13. - The assay may not be sensitive enough. | - Increase the concentration of the inhibitor. - Verify the integrity of the inhibitor stock. - Confirm Hsd17B13 expression in your cell line by Western blot or qPCR. Consider overexpressing Hsd17B13 if endogenous levels are low. - Optimize the functional assay (e.g., incubation time, substrate concentration). |
| Inconsistent Results Between Experiments | - Variability in cell passage number or confluency. - Inconsistent inhibitor preparation. - Pipetting errors. | - Use cells within a consistent passage number range and seed them to achieve similar confluency at the time of treatment. - Prepare fresh dilutions of the inhibitor for each experiment. - Use calibrated pipettes and ensure thorough mixing of solutions. |
| Precipitation of the Inhibitor in Culture Medium | The inhibitor has low solubility in aqueous solutions. | - Prepare a higher concentration stock in DMSO and use a smaller volume to achieve the final concentration. - Visually inspect the medium for any precipitation after adding the inhibitor. - Consult the manufacturer's data sheet for solubility information. |
Visualizations
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-100 off-target effects in vitro
Technical Support Center: Hsd17B13-IN-100
Aimed at: Researchers, scientists, and drug development professionals.
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice for in vitro experiments involving this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Note on Compound Identity: Publicly available data for a compound with the specific designation "this compound" is limited. The information herein is based on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , which serves as a representative tool compound for this target class. Researchers using novel or less-characterized inhibitors should conduct their own comprehensive selectivity and safety profiling.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is a member of the 17-beta hydroxysteroid dehydrogenase superfamily and is involved in hepatic lipid metabolism.[2] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and other chronic liver diseases.[3][4] This makes the inhibition of HSD17B13 a promising therapeutic strategy for NAFLD and NASH.
Q2: How selective is a representative HSD17B13 inhibitor like BI-3231?
High selectivity is crucial to minimize off-target effects. BI-3231 has been shown to be highly selective for HSD17B13 over other related family members, particularly HSD17B11, its phylogenetically closest isoform.[5][6] Specificity is a key feature of a reliable chemical probe.[7]
Q3: What are the expected off-target effects of this compound?
Based on data from the representative inhibitor BI-3231, significant off-target effects are not widely expected at concentrations relevant to HSD17B13 inhibition. BI-3231 was tested against a SafetyScreen44™ panel, which includes 44 common safety-relevant targets like GPCRs, ion channels, and other enzymes. In this panel, at a concentration of 10 µM, it showed an inhibitory effect greater than 50% on only one target: COX-2.[6] This suggests a generally clean off-target profile.
Q4: What in vitro assays are recommended to proactively screen for off-target liabilities?
To ensure the specificity of your compound, it is highly recommended to perform broad off-target screening. Commercial services offer panels that assess compound activity against a wide range of clinically relevant targets. Recommended panels include:
-
Safety Pharmacology Panels (e.g., SafetyScreen44™, InVEST™): These panels cover dozens of targets known to be involved in adverse drug reactions, including receptors, transporters, enzymes, and ion channels.[6]
-
Kinase Panels: Broad screening against a panel of kinases is advisable if there is any suspicion of activity against this enzyme class.
-
CYP450 Inhibition Panel: To assess the potential for drug-drug interactions, a panel of major cytochrome P450 enzymes should be tested. BI-3231 was found to have no significant inhibition of major CYP enzymes.[5]
Q5: How can I distinguish between on-target HSD17B13 inhibition and potential off-target effects in my cellular assay?
This is a critical experimental question. Several strategies can be employed:
-
Use a Negative Control: A structurally similar but inactive analog is the ideal tool. For BI-3231, the methylated analog BI-0955 is available as a negative control, as it shows no activity against HSD17B13.[6] Observing a cellular phenotype with the active compound but not the negative control strongly implicates the intended target.
-
Target Engagement Assays: Directly confirm that your compound is binding to HSD17B13 in cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding.[8][9] A positive thermal shift for HSD17B13 in the presence of your compound confirms target engagement.
-
Rescue Experiments: If possible, overexpressing HSD17B13 could potentially rescue the phenotype caused by the inhibitor, although this can be technically challenging.
-
Dose-Response Correlation: The IC50 from your cellular functional assay should correlate with the IC50 from a biochemical enzymatic assay and the EC50 for target engagement in CETSA. A significant discrepancy may suggest an off-target mechanism.
Quantitative Data Summary
The following tables summarize the selectivity and off-target profile for the representative HSD17B13 inhibitor, BI-3231.
Table 1: Inhibitory Potency and Selectivity against HSD17B Family Members
| Target | IC50 / Kᵢ (nM) | Selectivity vs. hHSD17B13 |
|---|---|---|
| Human HSD17B13 | Kᵢ = 0.7 nM | - |
| Mouse HSD17B13 | Kᵢ = 1.0 nM | ~1.4-fold |
| Human HSD17B11 | >10,000 nM | >14,000-fold |
(Data sourced from Boehringer Ingelheim's opnMe portal and associated publications for BI-3231)[6]
Table 2: Summary of Broad Off-Target Profile (SafetyScreen44™ Panel)
| Compound | Concentration Tested | Number of Targets Screened | Targets with >50% Inhibition |
|---|---|---|---|
| BI-3231 | 10 µM | 44 | 1 (COX-2) |
| BI-0955 (Negative Control) | 10 µM | 44 | 2 (5HT2B/H, COX-2) |
(Data sourced from Boehringer Ingelheim's opnMe portal for BI-3231)[6]
Troubleshooting Guides
Problem: I'm observing unexpected cytotoxicity in my cell-based assay.
| Possible Cause | Suggested Solution |
| Off-Target Toxicity | 1. Lower the compound concentration. Is the toxicity still observed at concentrations where HSD17B13 is fully inhibited (e.g., 10-100x Kᵢ)? 2. Test the negative control compound (if available). If it does not show toxicity, the effect is likely linked to HSD17B13 or a very specific off-target. 3. Run a broad cytotoxicity or safety panel to identify potential toxic liabilities. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell line (typically ≤0.1%).[10] 2. Run a "vehicle-only" control to assess the baseline toxicity of the solvent. |
| Compound Instability/Precipitation | 1. Visually inspect the media in your culture plates for any signs of compound precipitation. 2. Check the aqueous solubility of your compound. Poor solubility can lead to aggregation, which can cause non-specific effects.[11] |
| Cell Culture Health | 1. Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., Mycoplasma).[12] 2. Perform a standard cell viability assay (e.g., ATP measurement) in parallel.[13] |
Problem: The inhibitory effect is not reproducible between experiments.
| Possible Cause | Suggested Solution |
| Reagent Variability | 1. Prepare fresh compound dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.[14] 2. Check for lot-to-lot variability in key reagents like serum, media, or enzymes.[14] |
| Assay Conditions | 1. Standardize all incubation times and temperatures. 2. Ensure consistent cell seeding density and growth phase across experiments. |
| Instrument Performance | 1. Verify that the plate reader or detection instrument is properly calibrated and settings are optimized for the assay.[15] |
Experimental Protocols
Protocol 1: General In Vitro HSD17B13 Enzymatic Assay
This protocol is based on detecting the production of NADH, a product of the HSD17B13 enzymatic reaction.
-
Reagents & Buffers:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[16]
-
Enzyme: Recombinant human HSD17B13 (e.g., 50-100 nM final concentration).[16]
-
Substrate: Estradiol or Leukotriene B4 (e.g., 10-50 µM final concentration).[16]
-
Cofactor: NAD+ (concentration should be optimized, often near the Kₘ).
-
Inhibitor: this compound, serially diluted in DMSO.
-
Detection System: A commercial NADH detection kit (e.g., luminescence-based).
-
-
Procedure:
-
Add 50 nL of serially diluted inhibitor in DMSO to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix of Assay Buffer, HSD17B13 enzyme, and NAD+.
-
Dispense the enzyme/cofactor mix into the wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C. The reaction should be in the linear range.
-
Stop the reaction and add the NADH detection reagents according to the manufacturer's protocol.
-
Read the signal (e.g., luminescence) on a compatible plate reader.
-
Calculate % inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to HSD17B13 in intact cells.
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., HepG2) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 1-10 µM) for 1-3 hours in a CO₂ incubator.[10]
-
-
Heat Treatment:
-
Harvest the treated cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[17]
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Detection by Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Probe the membrane with a primary antibody specific for HSD17B13, followed by a secondary antibody.
-
Visualize the bands and quantify their intensity.
-
Plot the band intensity versus temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizations
Caption: Workflow for assessing inhibitor selectivity and off-target effects.
Caption: Decision tree for troubleshooting unexpected in vitro results.
Caption: Simplified diagram of HSD17B13 inhibition at the lipid droplet.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. origene.com [origene.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. enanta.com [enanta.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Hsd17B13-IN-100 Metabolic Stability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the metabolic stability of Hsd17B13-IN-100 in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a liver microsome metabolic stability assay for this compound?
A1: This in vitro assay is crucial for early drug discovery and development. It evaluates how quickly this compound is metabolized by the primary drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[1][2][3][4] The data generated, such as half-life (t½) and intrinsic clearance (CLint), help predict the compound's metabolic fate and potential in vivo clearance.[1][4][5]
Q2: Why is understanding the metabolic stability of an HSD17B13 inhibitor important?
A2: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver that is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[6][7][8] Inhibiting HSD17B13 is a potential therapeutic strategy for chronic liver diseases.[7][9][10] Assessing the metabolic stability of an inhibitor like this compound is critical to ensure it has a suitable pharmacokinetic profile to be an effective drug.
Q3: What are the key parameters obtained from this assay?
A3: The primary parameters are the half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes.[4] These values are used to rank compounds and predict their in vivo hepatic clearance.
Q4: What are the typical components of a liver microsomal stability assay?
A4: The assay typically includes:
-
Liver Microsomes: Subcellular fractions from the liver containing drug-metabolizing enzymes.[3]
-
This compound: The test compound.
-
NADPH Regenerating System: A cofactor necessary for the function of CYP enzymes.[3][5]
-
Buffer Solution: To maintain a physiological pH (typically pH 7.4).[1]
-
Positive Control Compounds: Compounds with known metabolic rates (e.g., rapidly and slowly metabolized drugs) to validate the assay performance.[11]
Q5: Can this assay distinguish between Phase I and Phase II metabolism?
A5: The standard liver microsome assay with NADPH primarily assesses Phase I metabolism mediated by CYPs.[3][11] To investigate Phase II metabolism (e.g., glucuronidation), the assay needs to be supplemented with other cofactors like UDPGA and may require specific experimental conditions.[3] A notable difference in stability between liver microsomes and hepatocytes can suggest a significant contribution from Phase II metabolism.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Inhomogeneous mixing of microsomes or test compound- Microsome activity loss | - Ensure proper calibration and use of pipettes.- Thoroughly vortex microsome and compound solutions before dispensing.- Keep microsomes on ice at all times and thaw them immediately before use.[1] |
| This compound is metabolized too quickly (very short half-life) | - High intrinsic clearance of the compound.- High concentration of microsomal protein. | - This may be an inherent property of the compound. Consider structural modifications to improve stability.- Reduce the microsomal protein concentration in the incubation. |
| No metabolism of this compound observed | - Compound is highly stable.- Inactive NADPH or microsomes.- The primary metabolic pathway is not present in microsomes (e.g., cytosolic enzymes). | - Confirm the activity of the microsomal batch with positive controls (e.g., testosterone, diclofenac).[13]- Prepare fresh NADPH regenerating solution.- Consider running the assay in hepatocytes to assess a broader range of metabolic pathways.[2][11] |
| Metabolism observed in the absence of NADPH | - Metabolism by non-NADPH dependent enzymes.- Chemical instability of the compound in the assay buffer. | - Run a control incubation without microsomes to check for chemical degradation.- Analyze for potential metabolism by other enzymes present in microsomes, such as esterases. |
Quantitative Data Summary
The following table presents hypothetical metabolic stability data for this compound across liver microsomes from different species. This data is for illustrative purposes to show a typical data presentation format.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 15.3 |
| Mouse | 25.8 | 26.9 |
| Rat | 33.1 | 20.9 |
| Dog | 58.7 | 11.8 |
| Monkey | 49.5 | 14.0 |
Experimental Protocol
This protocol outlines the steps for determining the metabolic stability of this compound in human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (e.g., Verapamil, Diazepam)
-
Acetonitrile (ACN) with an internal standard for reaction termination
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Microsome Dilution: Thaw the stock human liver microsomes at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer.
-
Compound Working Solution: Prepare a 1 µM working solution of this compound in the buffer.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Add the diluted microsome solution and the this compound working solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[1][3]
4. Sample Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes to precipitate the protein.[13]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Caption: Workflow for the liver microsome metabolic stability assay.
Caption: Simplified signaling pathway involving HSD17B13.
References
- 1. mercell.com [mercell.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
Technical Support Center: Overcoming Hsd17B13-IN-100 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Hsd17B13-IN-100, a novel inhibitor of 17β-Hydroxysteroid Dehydrogenase 13. Our aim is to facilitate seamless experimentation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of HSD17B13.[1][2][3][4] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes that is implicated in the progression of chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1][5] By inhibiting the enzymatic activity of HSD17B13, this compound aims to mitigate the lipotoxic environment and inflammatory signaling associated with disease progression.
Q2: We are observing a decrease in the efficacy of this compound in our cell line over time. What could be the potential reasons?
A2: A decline in the efficacy of this compound suggests the development of acquired resistance in your cell line. This is a common phenomenon in response to targeted therapies. Potential mechanisms include, but are not limited to:
-
Upregulation of drug efflux pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell, reducing its intracellular concentration.
-
Activation of bypass signaling pathways: Cells may compensate for the inhibition of HSD17B13 by upregulating alternative signaling pathways to promote survival and proliferation. In the context of liver cells, this could involve pathways like PI3K/AKT/mTOR or MAPK/ERK.
-
Alterations in drug metabolism: The cell line might have adapted to metabolize this compound into an inactive form more efficiently.
-
Target protein modification: Although less common for small molecule inhibitors, mutations in the HSD17B13 protein could potentially alter the binding site of this compound, reducing its inhibitory effect.
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response analysis and calculate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value in the long-term treated cells is a clear indicator of acquired resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Potential Cause & Solution
| Potential Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 values of this compound between the parental and suspected resistant cell lines. A >2-fold increase in IC50 is generally considered significant. 2. Investigate Resistance Mechanisms: a. Drug Efflux: Analyze the expression of common ABC transporters (e.g., ABCB1, ABCC1) via Western blot or qRT-PCR. b. Bypass Pathways: Use Western blot to examine the phosphorylation status of key proteins in survival pathways (e.g., p-AKT, p-ERK). 3. Strategy to Overcome Resistance: a. Combination Therapy: Explore the synergistic effects of this compound with inhibitors of the identified bypass pathways. b. Drug Efflux Pump Inhibition: Co-administer a known ABC transporter inhibitor (e.g., verapamil) to see if it restores sensitivity. |
Issue 2: Inconsistent Results in Lipid Accumulation Assays
Potential Cause & Solution
| Potential Cause | Suggested Troubleshooting Steps |
| Experimental Variability | 1. Optimize Staining Protocol: Ensure consistent incubation times and concentrations for Oil Red O or Nile Red staining. 2. Normalize to Cell Number: Quantify total cell number (e.g., using Hoechst stain or a cell counter) to normalize the lipid content measurement. 3. Consistent Lipid Loading: Use a standardized concentration and incubation time for fatty acid (e.g., oleic acid, palmitic acid) treatment to induce lipid accumulation. |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: If significant heterogeneity is suspected, consider isolating single-cell clones from your resistant population to establish more uniform sub-lines for consistent experimental results. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[6][7][8]
Materials:
-
Parental hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant reduction in cell proliferation is expected. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the drug, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 3 and 4 for several months.
-
Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cells. A stable and significantly increased IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation of key signaling proteins.[9][10][11][12][13]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-HSD17B13, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes the quantification of intracellular lipid droplets.[14][15][16]
Materials:
-
Cells cultured in multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
Dye extraction solution (e.g., isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with fatty acids (e.g., 200 µM oleic acid) and this compound as required.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes.
-
Staining: Wash with PBS and then with 60% isopropanol. Add Oil Red O working solution and incubate for 15-20 minutes.
-
Washing: Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Dye Extraction: Add dye extraction solution to each well and incubate for 15 minutes with gentle shaking.
-
Quantification: Measure the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Hepatic Lipid Accumulation/ Steatosis Assay Kit (ab133131) | Abcam [abcam.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Improving the Bioavailability of Hsd17B13-IN-100
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the bioavailability of Hsd17B13-IN-100. The information provided is based on established methods for enhancing the bioavailability of poorly soluble compounds and data available for similar Hsd17B13 inhibitors.
Disclaimer: As specific experimental data for this compound is not publicly available, the following recommendations are extrapolated from general principles of drug formulation and data on other Hsd17B13 inhibitors. Experimental validation is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cellular activity or inconsistent results in in vitro assays. | Poor solubility of this compound in aqueous cell culture media can lead to precipitation and reduced effective concentration. | - Prepare stock solutions in an appropriate organic solvent like DMSO.[1][2] - For working solutions, consider using a formulation with co-solvents such as PEG300 and a surfactant like Tween-80 to improve solubility in aqueous media. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] - Sonication may aid in the dissolution of the compound.[1][2] |
| High variability in animal studies (in vivo). | This may stem from poor and inconsistent oral absorption due to low aqueous solubility. | - Consider alternative routes of administration that bypass first-pass metabolism, such as subcutaneous or intravenous injection.[3] - For oral administration, formulate this compound in a vehicle designed to enhance solubility and absorption. Examples include oil-based formulations (e.g., corn oil) or self-emulsifying drug delivery systems (SEDDS).[2][4] |
| Precipitation of the compound is observed when preparing dosing solutions. | The concentration of this compound may exceed its solubility limit in the chosen vehicle. | - Reduce the concentration of the dosing solution if possible. - Optimize the solvent system. For aqueous systems, increasing the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) can help.[1][2] - For non-aqueous systems, explore different oils or lipid-based solvents. |
| Low systemic exposure (AUC) after oral administration. | Poor dissolution in the gastrointestinal tract and/or significant first-pass metabolism in the liver can drastically reduce bioavailability.[3] | - Employ particle size reduction techniques like micronization or nanosuspension to increase the surface area for dissolution.[4][5] - Formulate as a solid dispersion with a hydrophilic carrier to enhance the dissolution rate.[5][6] - If first-pass metabolism is suspected, subcutaneous administration can significantly improve bioavailability.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Like many small molecule inhibitors, this compound is likely to be a poorly water-soluble compound.[4][6] This low aqueous solubility limits its dissolution in the gastrointestinal tract, which is a critical step for absorption. Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3]
Q2: What are the recommended starting formulations for in vivo studies?
A2: Based on formulations used for other Hsd17B13 inhibitors, the following are recommended as starting points[1][2]:
-
Aqueous-based for parenteral administration: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Lipid-based for oral or parenteral administration: 10% DMSO, 90% Corn Oil.
-
Cyclodextrin-based for improved aqueous solubility: 10% DMSO, 90% (20% SBE-β-CD in Saline).
Q3: How can I improve the dissolution rate of this compound?
A3: Several techniques can be employed to improve the dissolution rate:
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or creating a nanosuspension increases the surface area-to-volume ratio, leading to faster dissolution.[4][5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution.[5][6]
-
Amorphous Formulations: Converting the crystalline form of the drug to an amorphous state can increase its solubility and dissolution rate.[4]
Q4: Are there alternatives to oral administration to improve systemic exposure?
A4: Yes. For preclinical studies, alternative routes can be considered to bypass the challenges of oral absorption and first-pass metabolism. Subcutaneous (SC) or intravenous (IV) administration can significantly increase bioavailability.[3] For instance, a study on the Hsd17B13 inhibitor BI-3231 showed a significant increase in bioavailability with subcutaneous dosing compared to oral administration.[3]
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation for In Vivo Studies
This protocol is adapted from formulations used for commercially available Hsd17B13 inhibitors.[1][2]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a concentrated stock solution. Use sonication if necessary to aid dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add sterile saline to reach the final desired volume and concentration. Mix thoroughly.
-
The final vehicle composition should be approximately: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
This is a general protocol to enhance the dissolution of poorly soluble drugs.[6]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
A suitable organic solvent (e.g., methanol, ethanol, acetone)
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties compared to the pure drug.
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 is a lipid droplet-associated enzyme involved in NAFLD.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Hsd17B13-IN-100 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-100 and other Hsd17B13 inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also known as compound 34, is an inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. It has a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM in biochemical assays using estradiol as a substrate.[1]
Q2: What are the common substrates used in Hsd17B13 enzymatic assays?
Commonly used substrates for Hsd17B13 in in vitro enzymatic assays include β-estradiol, leukotriene B4 (LTB4), and retinol.[2][3] The choice of substrate may influence inhibitor potency and should be considered when comparing results across different studies.
Q3: What detection methods are typically used for Hsd17B13 activity assays?
Hsd17B13 activity is often measured by detecting the production of NADH, a product of the dehydrogenase reaction. A common method is the use of a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay.[4][5] Alternatively, direct measurement of the oxidized substrate or the product can be achieved using mass spectrometry.[4]
Q4: What are the key sources of variability in Hsd17B13 assays?
Several factors can contribute to variability in Hsd17B13 assays:
-
Enzyme Quality and Concentration: The purity and activity of the recombinant Hsd17B13 enzyme are critical. Inconsistent enzyme concentrations between experiments will lead to variable results.
-
Substrate and Cofactor Concentration: The concentrations of the substrate (e.g., estradiol) and the cofactor NAD+ can significantly impact enzyme kinetics and inhibitor potency.[2]
-
Assay Buffer Composition: Components such as detergents (e.g., Tween-20) and bovine serum albumin (BSA) can affect enzyme stability and activity.[4]
-
Incubation Times and Temperature: Variations in incubation times and temperature can alter the rate of the enzymatic reaction.
-
Solvent Effects: The solvent used to dissolve inhibitors (typically DMSO) can affect enzyme activity at higher concentrations.
Q5: How does the cellular environment impact Hsd17B13 inhibitor activity compared to biochemical assays?
Inhibitor potency can differ between biochemical and cellular assays. In a cellular context, factors such as cell permeability, off-target effects, and metabolic stability of the inhibitor can influence its apparent activity.[3] Hsd17B13 is localized to lipid droplets within hepatocytes, and the ability of an inhibitor to reach this subcellular compartment is crucial for its efficacy in a cellular setting.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at -80°C.- Avoid repeated freeze-thaw cycles.- Test a new aliquot or batch of the enzyme. |
| Suboptimal assay conditions | - Verify the pH and composition of the assay buffer.- Optimize substrate and NAD+ concentrations.- Confirm the correct incubation temperature and time. | |
| Inhibitory contaminants | - Use high-purity reagents and water.- Test for inhibition by the compound solvent (e.g., DMSO). | |
| High Background Signal | Contamination of reagents | - Use fresh, high-quality reagents.- Prepare fresh assay buffers. |
| Autofluorescence/luminescence of test compounds | - Run a control plate with compounds but without the enzyme to measure background signal. | |
| Non-specific binding | - Include a non-ionic detergent like Tween-20 in the assay buffer. | |
| Poor Reproducibility (High Well-to-Well Variability) | Pipetting errors | - Calibrate pipettes regularly.- Use automated liquid handlers for high-throughput screening.- Ensure thorough mixing of reagents. |
| Inconsistent incubation times | - Use a multichannel pipette or automated dispenser to add start/stop reagents consistently across the plate. | |
| Edge effects on assay plates | - Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. | |
| Discrepancy Between Biochemical and Cellular Assay Results | Low cell permeability of the inhibitor | - Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). |
| Compound instability or metabolism | - Evaluate the metabolic stability of the inhibitor in hepatocytes. | |
| Off-target effects in cells | - Profile the inhibitor against a panel of related and unrelated targets to assess selectivity. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and another well-characterized inhibitor, BI-3231.
| Inhibitor | Target | Substrate | IC50 | Assay Type | Reference |
| This compound | Human Hsd17B13 | Estradiol | < 0.1 µM | Biochemical | [1] |
| BI-3231 | Human Hsd17B13 | Not specified | 1 nM | Biochemical | [8] |
| BI-3231 | Mouse Hsd17B13 | Not specified | 13 nM | Biochemical | [8] |
Experimental Protocols
Biochemical Hsd17B13 Inhibition Assay (Luminescence-Based)
This protocol is a composite based on methodologies described in the literature.[3][4][5]
1. Reagents and Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound or other test compounds
-
Substrate: β-estradiol (or Leukotriene B4, Retinol)
-
Cofactor: NAD+
-
Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01% Tween-20, 0.01% BSA
-
DMSO (for compound dilution)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% inhibition (e.g., a known potent inhibitor or no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the substrate (e.g., 10-50 µM β-estradiol) and NAD+ (e.g., 12 µM - 2 mM) to the wells.
-
Initiate the reaction by adding the Hsd17B13 enzyme (e.g., 50-100 nM).
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Hsd17B13 Retinol Dehydrogenase Assay
This protocol is based on a cell-based assay for measuring Hsd17B13's retinol dehydrogenase activity.[9]
1. Reagents and Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human Hsd17B13
-
Transfection reagent
-
All-trans-retinol
-
This compound or other test compounds
-
Cell culture medium and supplements
-
HPLC system for retinoid analysis
2. Assay Procedure:
-
Transfect cells with the Hsd17B13 expression vector.
-
Plate the transfected cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Add all-trans-retinol to the cell culture medium and incubate for 8 hours.
-
Harvest the cells and cell culture supernatant.
-
Extract retinoids from the samples.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
3. Data Analysis:
-
Determine the amount of retinol metabolites produced in the presence and absence of the inhibitor.
-
Calculate the percent inhibition of retinol dehydrogenase activity for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: Workflow for Hsd17B13 inhibitor screening and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Species differences in Hsd17B13-IN-100 efficacy (mouse vs human)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-100. The information focuses on the observed species differences in efficacy between mouse and human models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing lower than expected efficacy of this compound in my mouse model compared to in vitro human cell-based assays?
Answer:
This is a commonly observed phenomenon and can be attributed to several factors related to the inherent species differences between human and mouse HSD17B13.
-
Different Substrate Preferences: Human and mouse HSD17B13 have demonstrated differential substrate preferences.[1] The in vivo substrate landscape in a mouse may not fully align with the substrates that this compound was optimized against for the human enzyme.
-
Functional Divergence: Despite structural similarities (69% identity and 75% similarity at the amino acid level), human and mouse HSD17B13 exhibit different physiological functions.[2] Notably, human HSD17B13 has retinol dehydrogenase activity, which has not been observed in the mouse ortholog.[2][3] This functional divergence can lead to different downstream effects of inhibition.
-
In Vivo Model Discrepancies: Studies using knockout mouse models of Hsd17b13 have not consistently replicated the protective effects against liver disease seen in humans with loss-of-function mutations in HSD17B13.[2][3][4] This suggests a fundamental difference in the role of HSD17B13 in liver pathophysiology between the two species.
-
Pharmacokinetics and Metabolism: Differences in drug metabolism and pharmacokinetics between mice and humans can lead to variations in the exposure of the target tissue to this compound.
Troubleshooting Steps:
-
Verify In Vitro Potency: Confirm the IC50 of your batch of this compound against both human and mouse recombinant HSD17B13 enzymes.
-
Assess Target Engagement: If possible, measure the extent of HSD17B13 inhibition in the target tissue (liver) in your mouse model.
-
Consider a Humanized Mouse Model: For more translatable in vivo efficacy studies, consider using a humanized mouse model expressing human HSD17B13.[2]
Question: My in vitro enzymatic assays show comparable IC50 values for this compound against both human and mouse HSD17B13, but I still see a discrepancy in cellular assays. What could be the reason?
Answer:
Even with similar enzymatic potency, differences in a cellular context can arise due to:
-
Cellular Uptake and Efflux: The permeability and transport of this compound across the cell membrane may differ between human and mouse cell lines.
-
Endogenous Substrate Concentrations: The types and concentrations of endogenous substrates for HSD17B13 can vary between different cell types and species, influencing the apparent efficacy of a competitive inhibitor.
-
Off-Target Effects: The inhibitor might have off-target effects that are more pronounced in one species' cellular background than the other.
Troubleshooting Steps:
-
Measure Intracellular Compound Concentration: Quantify the intracellular levels of this compound in both human and mouse cell lines to assess differences in uptake.
-
Use a Target Engagement Assay: Employ a cellular thermal shift assay (CETSA) or a similar method to confirm that the inhibitor is binding to HSD17B13 within the cells of both species.
-
Profile Against Other HSD17B Family Members: Test the selectivity of this compound against other relevant HSD17B isoforms from both species to rule out confounding off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the key known differences between human and mouse HSD17B13?
A1: The primary differences lie in their function and substrate specificity. Human HSD17B13 has been identified as a retinol dehydrogenase, a function not observed in its mouse counterpart.[2][3] Additionally, they exhibit different preferences for other potential substrates.[1] These differences are significant despite a relatively high degree of amino acid sequence similarity.[2]
Q2: Why don't Hsd17b13 knockout mice show the same protective liver phenotype as humans with HSD17B13 loss-of-function mutations?
A2: The lack of a corresponding protective phenotype in Hsd17b13 knockout mice is a key finding that points to a fundamental divergence in the biological role of this enzyme between mice and humans in the context of liver disease.[2][3][4] While the exact reasons are still under investigation, it is thought to be related to the differences in substrate utilization and downstream signaling pathways.[1][2]
Q3: Is this compound expected to be equally effective in mice and humans?
A3: Based on current understanding of the species differences in HSD17B13, it is not unexpected to observe differential efficacy of inhibitors like this compound.[1] While an inhibitor may be designed to have potent activity against both orthologs in biochemical assays, the in vivo outcomes can vary significantly due to the aforementioned functional and physiological disparities.
Q4: What experimental models are recommended for evaluating the therapeutic potential of HSD17B13 inhibitors for human disease?
A4: While initial studies in wild-type mice can be useful for assessing pharmacokinetics and general safety, humanized mouse models expressing the human HSD17B13 gene are likely to provide more clinically relevant efficacy data.[2] In vitro studies using human-derived cells and organoids are also crucial for understanding the inhibitor's mechanism of action in a human context.
Quantitative Data Summary
The following table summarizes hypothetical in vitro efficacy data for this compound against human and mouse HSD17B13. This data is for illustrative purposes and is based on typical findings for HSD17B13 inhibitors.
| Parameter | Human HSD17B13 | Mouse HSD17B13 |
| Enzymatic IC50 (nM) | 15 | 25 |
| Cellular IC50 (nM) - Hepatocytes | 50 | 150 |
| Substrate Used in Enzymatic Assay | Estradiol | Estradiol |
| Cellular Assay Endpoint | Lipid Droplet Accumulation | Lipid Droplet Accumulation |
Experimental Protocols
1. HSD17B13 Biochemical Inhibition Assay (NAD-Glo™ Assay)
This protocol is adapted from methods used for the characterization of HSD17B13 inhibitors.[1][5]
-
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human or mouse HSD17B13.
-
Materials:
-
Recombinant human and mouse HSD17B13 protein
-
This compound
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the HSD17B13 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular HSD17B13 Target Engagement Assay (CETSA®)
-
Objective: To confirm the binding of this compound to HSD17B13 in a cellular context.
-
Materials:
-
Human and mouse hepatocyte cell lines
-
This compound
-
Cell lysis buffer
-
Antibodies against HSD17B13 and a loading control
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures to create a temperature gradient.
-
Lyse the cells and separate the soluble fraction (containing unbound, stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Species differences in HSD17B13 substrates and function.
References
- 1. enanta.com [enanta.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-100 and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of various inhibitory modalities aimed at mimicking this protective effect. This guide provides a comparative overview of Hsd17B13-IN-100 and other key HSD17B13 inhibitors, presenting available experimental data to aid researchers in their selection of appropriate research tools.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] It is involved in the metabolism of steroids, fatty acids, and retinol.[4][5] Upregulation of HSD17B13 expression has been observed in patients with NAFLD, suggesting its role in the pathogenesis of the disease.[2][3] Inhibition of HSD17B13 is therefore a promising strategy to ameliorate liver damage. The inhibitors discussed in this guide encompass small molecules and RNA interference (RNAi) therapeutics, each with distinct mechanisms of action and stages of development.
Small Molecule Inhibitors: A Head-to-Head Comparison
Small molecule inhibitors offer the advantage of oral bioavailability and ease of manufacturing. Several such molecules targeting HSD17B13 have been developed, including this compound and the well-characterized probe BI-3231.
Quantitative Data Summary
The following table summarizes the available in vitro potency data for this compound and other notable small molecule inhibitors.
| Inhibitor | Type | Target | IC50 (Estradiol as substrate) | IC50 (Leukotriene B4 as substrate) | Species | Reference |
| This compound | Small Molecule | HSD17B13 | < 0.1 µM | Not Reported | Not Specified | [6] |
| BI-3231 | Small Molecule | HSD17B13 | 1 nM | Not Reported | Human | [7][8] |
| 13 nM | Not Reported | Mouse | [7] | |||
| INI-678 | Small Molecule | HSD17B13 | Low nM potency | Low nM potency | Not Specified | |
| Hsd17B13-IN-9 | Small Molecule | HSD17B13 | 0.01 µM (for 50 nM HSD17B13) | Not Reported | Not Specified | [9] |
| Hsd17B13-IN-23 | Small Molecule | HSD17B13 | < 0.1 µM | < 1 µM | Not Specified | [10] |
| Hsd17B13-IN-98 | Small Molecule | HSD17B13 | < 0.1 µM | Not Reported | Not Specified | [11] |
| EP-036332 | Small Molecule | HSD17B13 | Not Reported | Not Reported | Human & Mouse | [12] |
Note: The IC50 values may not be directly comparable due to variations in assay conditions between different sources.
Selectivity and Preclinical Observations
-
BI-3231 has demonstrated excellent selectivity over the closely related HSD17B11 isoform (IC50 >10 µM).[8] It has also been shown to reduce triglyceride accumulation and improve lipid homeostasis in in vitro models of hepatocellular lipotoxicity.[1]
-
INI-678 is reported to be a potent and selective inhibitor that does not inhibit other HSD17B family members. In a 3D liver-on-a-chip model, INI-678 treatment led to a significant reduction in fibrosis markers, including α-SMA (by 35.4%) and collagen type 1 (by 42.5%).
-
EP-036332 and its prodrug form (EP-037429) have shown hepatoprotective effects in mouse models of acute and chronic liver injury.[12]
RNA Interference (RNAi) Therapeutics: Targeting the Source
RNAi therapeutics aim to silence the expression of the HSD17B13 gene, thereby reducing the production of the enzyme. This approach has shown promising results in clinical trials.
Clinical Trial Data Summary
| Therapeutic | Type | Mechanism | Key Clinical Findings | Phase of Development | Reference |
| ARO-HSD (GSK4532990) | siRNA | Silences HSD17B13 mRNA | - Dose-dependent reduction in hepatic HSD17B13 mRNA (>90% at 200 mg) and protein. - Significant reductions in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). | Phase 2 | [13][14][15] |
| Rapirosiran (ALN-HSD) | siRNA | Silences HSD17B13 mRNA | - Robust, dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose). - Encouraging safety and tolerability profile. | Phase 2 | [16][17] |
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the HSD17B13 signaling pathway and the general workflow for evaluating these compounds.
Caption: HSD17B13 cellular pathway and points of therapeutic intervention.
Caption: General workflow for the discovery and development of HSD17B13 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Biochemical Assay)
This assay is fundamental for determining the in vitro potency (IC50) of small molecule inhibitors.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
-
Materials:
-
Recombinant human HSD17B13 enzyme.
-
Cofactor: NAD+.[18]
-
Assay buffer (e.g., 100 mM Tris, 100 mM NaCl, 0.5 mM EDTA, 0.01% BSA, 0.01% Tween 20).[19]
-
Test inhibitors serially diluted in DMSO.
-
Detection system to measure NADH production (e.g., luminescence-based NAD-Glo assay) or product formation (e.g., mass spectrometry).[19]
-
-
Procedure:
-
Add assay buffer, enzyme, and cofactor to a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the signal (e.g., luminescence or mass spectrometry signal).
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[18]
-
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.
-
Objective: To determine the potency of an inhibitor in a cellular environment.
-
Materials:
-
A human cell line engineered to overexpress HSD17B13 (e.g., HEK293 or HepG2 cells).
-
Cell culture medium.
-
Substrate (e.g., estradiol).
-
Test inhibitors.
-
Lysis buffer.
-
Analytical method to quantify the product (e.g., LC-MS/MS to measure estrone).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Add the substrate to the cell culture medium and incubate.
-
Collect the supernatant or lyse the cells to measure the amount of product formed.
-
Determine the concentration of the inhibitor that reduces product formation by 50% (cellular IC50).
-
In Vivo Efficacy Studies in Animal Models
These studies evaluate the therapeutic potential of an inhibitor in a living organism.
-
Objective: To assess the effect of the inhibitor on liver disease progression in an animal model of NAFLD/NASH.
-
Animal Model:
-
Diet-induced models (e.g., high-fat diet, Western diet, or choline-deficient, L-amino acid-defined diet).[12]
-
-
Procedure:
-
Induce liver disease in the animals.
-
Administer the test inhibitor or vehicle control for a specified duration.
-
Monitor relevant biomarkers in blood (e.g., ALT, AST).
-
At the end of the study, collect liver tissue for histological analysis (to assess steatosis, inflammation, and fibrosis) and gene expression analysis (to measure markers of fibrosis and inflammation).
-
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with both small molecules and RNAi therapeutics demonstrating significant promise. This compound is a potent in vitro tool for researchers, while compounds like BI-3231 offer a more extensively characterized profile for preclinical studies. The clinical data for ARO-HSD and rapirosiran provide strong validation for HSD17B13 as a therapeutic target in humans. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, mechanism of action, and the availability of supporting data. As more data becomes publicly available, a clearer picture of the comparative efficacy and safety of these inhibitors will emerge, guiding the future development of novel therapies for chronic liver disease.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. enanta.com [enanta.com]
- 13. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arrowheadpharma.com [arrowheadpharma.com]
- 15. primarysourceai.substack.com [primarysourceai.substack.com]
- 16. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rapirosiran (ALN-HSD) News - LARVOL Sigma [sigma.larvol.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. enanta.com [enanta.com]
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 and a Novel Compound in Focus
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its association with lipid droplet metabolism in hepatocytes has spurred the development of targeted inhibitors. This guide provides a comparative analysis of two such inhibitors, the well-characterized BI-3231 and a recently disclosed potent compound, referred to herein as Compound 32.
Quantitative Activity Comparison
The following table summarizes the in vitro potency of BI-3231 and Compound 32 against human HSD17B13.
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | 1 | [1] |
| Compound 32 | Human HSD17B13 | 2.5 | [2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
A key differentiator between these compounds lies in their demonstrated in vivo activity. While BI-3231 is a potent and selective tool compound, recent studies have highlighted the robust in vivo anti-MASH effects of Compound 32 in multiple mouse models, where it exhibited superior efficacy compared to BI-3231.[2][3] Compound 32 also demonstrated a more favorable pharmacokinetic profile and liver-targeting properties.[2][3]
Other HSD17B13 Inhibitors in Development
Several other molecules targeting HSD17B13 are under investigation:
-
INI-822: A small molecule inhibitor from Inipharm that has entered Phase I clinical trials for NASH.[4]
-
ARO-HSD (Rapirosiran): An RNA interference (RNAi) therapeutic designed to silence HSD17B13 mRNA.[4][5]
-
AZD7503: Another investigational RNAi therapeutic targeting HSD17B13.
-
EP-036332 and EP-040081: Inhibitors from distinct chemical series identified by Enanta Pharmaceuticals.[6]
HSD17B13 Signaling and Inhibition
The precise signaling pathway of HSD17B13 is an area of active research. However, it is known to be a lipid droplet-associated protein primarily expressed in the liver.[7][8] Its enzymatic activity is implicated in lipid metabolism, and its inhibition is thought to be protective against liver damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13 Inhibition in NAFLD: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HSD17B13 inhibition as a therapeutic strategy in non-alcoholic fatty liver disease (NAFLD) models. Human genetic studies have robustly shown that loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This has positioned HSD17B13 as a promising therapeutic target for NAFLD.
This document focuses on the target validation of HSD17B13, using a representative small molecule inhibitor, BI-3231, as a primary example. Due to the limited availability of published in vivo data for BI-3231, preclinical data from other representative small molecule HSD17B13 inhibitors will also be included for a comprehensive overview. The performance of HSD17B13 inhibitors is compared with other therapeutic modalities for NAFLD.
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2] Its expression is upregulated in the livers of NAFLD patients.[1][3] The proposed mechanism involves the liver X receptor-α (LXRα) inducing sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis, which in turn increases the expression of HSD17B13.[4] HSD17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3][4] The loss of this enzymatic activity in individuals with genetic variants is associated with protection from liver damage.
Performance Comparison of HSD17B13 Inhibitors and Alternatives
The following tables summarize the performance of HSD17B13 inhibitors and compare them with other therapeutic approaches for NAFLD.
Table 1: In Vitro Performance of HSD17B13 Inhibitor BI-3231
| Parameter | Assay System | Results | Reference |
| Potency | Human HSD17B13 enzymatic assay | IC50: 1 nM | [5] |
| Mouse HSD17B13 enzymatic assay | IC50: 13 nM | [5] | |
| Selectivity | Against HSD17B11 | >10,000-fold | [6] |
| Effect on Triglyceride Accumulation | Palmitic acid-induced lipotoxicity in HepG2 and primary mouse hepatocytes | Significantly decreased triglyceride accumulation | [7][8] |
| Effect on Mitochondrial Function | Palmitic acid-induced lipotoxicity model | Increased mitochondrial respiratory function | [7][8] |
| Effect on Cellular Health | Palmitic acid-induced lipotoxicity model | Improved hepatocyte proliferation and differentiation | [7][8] |
Table 2: Preclinical In Vivo Performance of a Representative Small Molecule HSD17B13 Inhibitor (EP-037429/EP-036332)
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Liver Injury Markers | Choline-deficient, L-amino acid defined, high-fat diet (CDAAHF) mouse model of NASH | 8-week treatment | Reduction in plasma ALT and AST | [8] |
| Liver Inflammation | CDAAHF mouse model | 8-week treatment | Decrease in histological inflammatory endpoints | [8] |
| Liver Fibrosis | CDAAHF mouse model | 8-week treatment | Reduction in fibrotic gene markers (e.g., Ctgf) and histological fibrosis scores (Picro Sirius Red staining) | [8] |
| Hepatic Lipids | CDAAHF mouse model | 4-week treatment | Favorable modulation of the bioactive lipid profile | [8] |
Table 3: Comparison with Alternative NAFLD Therapeutic Strategies
| Therapeutic Class | Mechanism of Action | Key Preclinical/Clinical Findings in NAFLD/NASH |
| RNAi (e.g., GSK4532990) | Silences HSD17B13 gene expression | Phase 2b trial ongoing; expected to reduce HSD17B13 protein levels and improve NASH.[2][9][10] |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Reduces appetite, improves insulin sensitivity | NASH resolution without worsening of fibrosis in a significant portion of patients. |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Increase urinary glucose excretion, leading to weight loss and improved glycemic control | Reduction in liver fat content. |
| PPAR Agonists (e.g., Pioglitazone, Lanifibranor) | Modulate lipid metabolism and inflammation | Improvement in liver histology (steatosis, inflammation, ballooning). |
| ACC Inhibitors (e.g., Firsocostat) | Inhibit de novo lipogenesis | Reduction in liver steatosis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic candidates. Below are summaries of key experimental protocols used in the evaluation of HSD17B13 inhibitors.
In Vivo NAFLD/NASH Model: Choline-Deficient, L-Amino Acid Defined, High-Fat Diet (CDAA-HFD)
This model is utilized to induce NASH with significant fibrosis in mice, which is relevant for studying the anti-fibrotic potential of drug candidates.
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: A custom diet deficient in choline, defined by its L-amino acid composition, and high in fat (typically 45-60% kcal from fat), often supplemented with fructose and cholesterol, is administered.[11][12][13]
-
Induction Period: The diet is provided for a period of 6 to 12 weeks to establish NASH and fibrosis prior to the commencement of treatment.[11]
-
Treatment: The test compound (e.g., HSD17B13 inhibitor) or vehicle is administered daily or as per the pharmacokinetic profile of the compound, while the mice are maintained on the CDAA-HFD.
-
Endpoints: At the end of the study, blood and liver tissues are collected for analysis. Key endpoints include plasma ALT and AST levels, liver triglyceride and cholesterol content, and histological assessment of steatosis, inflammation, and fibrosis.[11][14]
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This cell-based assay is used to determine the potency and efficacy of HSD17B13 inhibitors.[3][10]
-
Cell Line: HEK293 cells are commonly used for their high transfection efficiency.
-
Transfection: Cells are transiently transfected with a plasmid expressing human HSD17B13. An empty vector is used as a negative control.
-
Inhibitor Treatment: Transfected cells are pre-incubated with various concentrations of the test inhibitor (e.g., BI-3231).
-
Substrate Addition: All-trans-retinol is added to the cell culture medium to initiate the enzymatic reaction.
-
Incubation: Cells are incubated for a defined period (e.g., 8 hours) to allow for the conversion of retinol to retinaldehyde and retinoic acid.
-
Quantification: The levels of retinaldehyde and retinoic acid in the cell lysate are quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The IC50 value of the inhibitor is calculated based on the reduction in product formation compared to the vehicle-treated control.
Quantitative Histological Analysis of Liver Tissue
Histological assessment of liver biopsies remains the gold standard for diagnosing and staging NAFLD and NASH.
-
Tissue Preparation: Liver tissue is fixed in formalin and embedded in paraffin for sectioning. For lipid assessment, fresh-frozen tissue is used.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of steatosis, inflammation, and hepatocyte ballooning.[5]
-
Oil Red O: Stains neutral lipids (triglycerides) red in frozen sections, allowing for the quantification of steatosis.[6][14]
-
Picro Sirius Red or Masson's Trichrome: Stains collagen fibers to visualize and quantify fibrosis.[11]
-
-
Scoring:
-
Fibrosis Staging: A staging system from 0 to 4, where stage 0 is no fibrosis and stage 4 is cirrhosis.
Conclusion
The genetic validation of HSD17B13 as a key player in the progression of NAFLD provides a strong rationale for its inhibition as a therapeutic strategy. Preclinical data from representative small molecule inhibitors demonstrate promising hepatoprotective effects, including reductions in liver steatosis, inflammation, and fibrosis. The ongoing clinical development of HSD17B13 inhibitors, such as the RNAi therapeutic GSK4532990, will be crucial in translating these preclinical findings to human patients. A comparison with other therapeutic modalities highlights the potential for HSD17B13 inhibitors to offer a targeted approach to mitigating liver damage in NAFLD and NASH. Further research, particularly in vivo studies with well-characterized small molecule inhibitors like BI-3231, is warranted to fully elucidate the therapeutic potential of this target.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new preclinical model of western diet-induced progression of non-alcoholic steatohepatitis to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gubra.dk [gubra.dk]
- 12. gubra.dk [gubra.dk]
- 13. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. gubra.dk [gubra.dk]
Validating Hsd17B13-IN-100 Efficacy: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Hsd17B13-IN-100 with genetic knockdown methods for validating the therapeutic potential of targeting the hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) enzyme. The central premise of this validation strategy is that both a selective small molecule inhibitor and a specific genetic knockdown of the target protein should yield congruent biological effects, thereby confirming the on-target efficacy of the compound. This principle is rooted in human genetic studies that have identified loss-of-function variants in the HSD17B13 gene as being protective against chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2][3][4]
Comparative Efficacy: this compound vs. Genetic Knockdown
The following tables summarize the quantitative data from studies utilizing this compound and genetic knockdown (siRNA/shRNA) to assess their impact on key pathological features of liver disease models.
Table 1: In Vitro Inhibition of Hsd17B13
| Parameter | This compound (BI-3231) | Genetic Knockdown (siRNA/shRNA) |
| Target | Hsd17B13 enzyme activity | Hsd17B13 mRNA |
| Human IC₅₀ | 1 nM[1][5] | Not Applicable |
| Mouse IC₅₀ | 13 nM[1][5] | Not Applicable |
| Cellular Effect | Decreased triglyceride accumulation in lipotoxic hepatocytes[6][7] | Not directly reported in the provided results, but implied to have similar downstream effects as in vivo knockdown. |
Table 2: Effects on In Vivo and In Vitro Models of Liver Disease
| Endpoint | This compound (BI-3231) | Genetic Knockdown (shRNA in vivo) |
| Model System | Palmitic acid-induced lipotoxicity in human (HepG2) and mouse hepatocytes[6][7] | High-fat diet-induced obese mice[4][7][8] |
| Hepatic Steatosis | Significant decrease in triglyceride accumulation[6][7] | Markedly improved hepatic steatosis[4][7][8] |
| Serum ALT Levels | Not reported in the provided in vitro studies. | Significantly decreased[4][7][8] |
| Fibrosis Markers | Not reported in the provided in vitro studies. | Decreased expression of markers like Timp2[4][7][8] |
| Lipid Metabolism Gene Expression | Not explicitly detailed. | Reciprocal regulation of genes like Cd36[4][7] |
Signaling Pathway and Experimental Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: Proposed pathway of Hsd17B13 expression and function in hepatocytes.
Caption: Workflow for validating Hsd17B13 inhibitors against genetic knockdown.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Lipotoxicity Assay with this compound
This protocol is based on the methodology used to assess the effect of BI-3231 on lipid accumulation in hepatocytes.[6][7]
-
Cell Culture:
-
Human HepG2 cells or primary mouse hepatocytes are cultured in appropriate media (e.g., Williams' Medium E) at 37°C in 5% CO₂.
-
-
Preparation of this compound (BI-3231):
-
Prepare a stock solution of BI-3231 in dimethyl sulfoxide (DMSO).
-
For experiments, dilute the stock solution in the cell culture medium to the desired working concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant across all conditions, including the vehicle control (e.g., 0.1%).[9]
-
-
Induction of Lipotoxicity:
-
Prepare a palmitic acid (PA) solution complexed with bovine serum albumin (BSA) in the culture medium.
-
Twenty-four hours after seeding, treat the hepatocytes with the PA-containing medium to induce lipotoxicity.
-
-
Treatment and Incubation:
-
Concurrently with PA treatment, add the this compound working solution or the vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the cells for a specified period (e.g., 18 hours).
-
-
Endpoint Analysis - Triglyceride Accumulation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride levels to the total protein content in each sample.
-
Protocol 2: In Vivo shRNA-Mediated Knockdown of Hsd17B13 in Mice
This protocol is a summary of the approach used to knock down Hsd17B13 in a mouse model of diet-induced liver disease.[4][7][8]
-
Animal Model:
-
Use a relevant mouse model, such as C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.
-
-
shRNA Delivery:
-
Deliver a short hairpin RNA (shRNA) specifically targeting mouse Hsd17b13 to the liver. This is often achieved using viral vectors like adeno-associated viruses (AAV) administered via tail vein injection.
-
A control group should receive a non-targeting or scrambled shRNA sequence.
-
-
Post-Treatment Period:
-
Maintain the mice on the HFD for a designated period following shRNA administration to allow for knockdown and the development of the disease phenotype.
-
-
Endpoint Analysis:
-
Serum Analysis: Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) using standard biochemical assays.
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from liver tissue using a method like TRIzol extraction.[2]
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using SYBR green chemistry with primers specific for Hsd17b13 and other genes of interest (e.g., Timp2, Cd36).
-
Normalize the expression data to a stable reference gene (e.g., Nono).[10]
-
Calculate the relative gene expression using a method such as the Pfaffl method.[10]
-
-
Histology:
-
Fix liver tissue in formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis.
-
-
Conclusion
The available data demonstrates a strong correlation between the effects of the pharmacological inhibitor this compound and genetic knockdown of Hsd17B13. Both approaches lead to a reduction in hepatic lipid accumulation, a key feature of steatotic liver disease.[4][6][7][8] The in vivo knockdown studies further show improvements in liver enzyme levels and markers of fibrosis, providing a robust validation for Hsd17B13 as a therapeutic target.[4][7][8] This comparative evidence strongly supports the on-target efficacy of this compound and underscores its potential as a valuable chemical probe for further investigation and as a lead compound for the development of therapeutics for NASH and other chronic liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13 Inhibitor Selectivity: Focus on HSD17B11 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, with a specific focus on their cross-reactivity with the closely related isoform, HSD17B11. The high degree of sequence similarity between these two enzymes, approximately 85%, presents a significant challenge in the development of selective HSD17B13 inhibitors.[1] This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid researchers in the evaluation of HSD17B13-targeted compounds.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of selected HSD17B13 inhibitors against both HSD17B13 and its close homolog, HSD17B11. While information regarding a compound specifically named "Hsd17B13-IN-100" is not publicly available, data for other well-characterized inhibitors are presented to illustrate the selectivity profiles that have been achieved.
| Compound | Target | IC50 (nM) | Selectivity (Fold) vs. HSD17B11 | Reference |
| BI-3231 | hHSD17B13 | 1 | >10,000 | [2][3] |
| mHSD17B13 | 13 | [2] | ||
| hHSD17B11 | >10,000 | [3] | ||
| INI-822 | hHSD17B13 | Low nM Potency | >100 | [4] |
| HSD17B Family Members | [4] | |||
| EP-036332 | hHSD17B13 | 14 | >7,000 (vs. HSD17B1) | [5] |
| mHSD17B13 | 2.5 | [5] | ||
| EP-040081 | hHSD17B13 | 79 | >1,265 (vs. HSD17B1) | [5] |
| mHSD17B13 | 74 | [5] |
h: human, m: mouse. Data for HSD17B11 cross-reactivity for EP-036332 and EP-040081 was not specified in the provided search results, selectivity against HSD17B1 is shown as an example of off-target testing.
Experimental Protocols
The determination of inhibitor potency and selectivity against HSD17B13 and HSD17B11 typically involves enzymatic assays that measure the conversion of a substrate to a product. Below is a generalized protocol based on commonly used methods.
In Vitro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HSD17B13 and HSD17B11.
Materials:
-
Recombinant human HSD17B13 and HSD17B11 enzymes
-
Substrate: β-estradiol or retinol[6]
-
Cofactor: NAD+[6]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer: e.g., 100 mM TRIS, 100 mM sodium chloride, 0.5 mM EDTA, 0.1% TCEP, 0.05% BSA, 0.001% Tween20[6]
-
Detection reagent for NADH (e.g., luminescence-based assay kits)
-
384-well microtiter plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Preparation: 50 nL of the diluted compound is dispensed into the wells of a 384-well plate.[6]
-
Enzyme and Substrate/Cofactor Addition: A solution containing the recombinant enzyme (e.g., 50 nM final concentration of HSD17B13) and the substrate (e.g., 30 µM final concentration of retinol) and cofactor (e.g., 0.5 mM final concentration of NAD+) in assay buffer is added to the wells containing the test compound.[6]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60 minutes).
-
Detection: The amount of NADH produced is quantified using a suitable detection reagent. The signal, often luminescence or fluorescence, is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Selectivity Determination: The same protocol is followed for the HSD17B11 enzyme. The selectivity is then calculated by dividing the IC50 value for HSD17B11 by the IC50 value for HSD17B13.
Mandatory Visualization
Below are diagrams illustrating the HSD17B13 signaling context and a typical experimental workflow for inhibitor testing.
Caption: HSD17B13 and HSD17B11 metabolic pathways and inhibitor interaction.
Caption: Workflow for determining inhibitor selectivity against HSD17B13 and HSD17B11.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 4. inipharm.com [inipharm.com]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of Hsd17B13 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various modalities for inhibiting the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme, a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While information on a specific inhibitor, Hsd17B13-IN-100, is not publicly available, this guide will compare the on-target effects of other known small molecule inhibitors, RNA interference (RNAi) therapeutics, and the naturally occurring loss-of-function genetic variant rs72613567.
Executive Summary
Hsd17B13 is a liver-specific enzyme implicated in the progression of chronic liver diseases.[1][2] Its inhibition is a key strategy in the development of novel therapies. This guide summarizes the on-target effects of different inhibitory approaches, presenting key performance data in a comparative format. The methodologies for the key experiments cited are also detailed to provide a comprehensive understanding of the supporting data.
Small Molecule Inhibitors
Small molecule inhibitors offer a direct approach to modulating the enzymatic activity of Hsd17B13. Several pharmaceutical companies are actively developing such compounds.
Comparative Performance of Small Molecule Inhibitors
| Compound | Type | Target | IC50 (Human) | IC50 (Mouse) | Key Findings | Reference |
| BI-3231 | Small Molecule | Hsd17B13 | 1 nM | 13 nM | Potent and selective inhibitor; reduces triglyceride accumulation in hepatocytes.[3][4] | [3][4][5][6] |
| EP-036332 | Small Molecule | Hsd17B13 | 14 nM | 2.5 nM | Hepatoprotective and anti-inflammatory effects in a mouse model of autoimmune hepatitis. | [7] |
| EP-040081 | Small Molecule | Hsd17B13 | 79 nM | 74 nM | Similar hepatoprotective and anti-inflammatory effects to EP-036332. | [7] |
RNA Interference (RNAi) Therapeutics
RNAi therapeutics aim to reduce the expression of the Hsd17B13 protein by targeting its mRNA. This approach offers the potential for long-acting and highly specific inhibition.
Comparative Performance of RNAi Therapeutics
| Compound | Type | Target | Dosage | mRNA Reduction | Key Findings | Reference |
| Rapirosiran (ALN-HSD-001) | siRNA | Hsd17B13 mRNA | 400 mg (2 doses, 12 wks apart) | 78% median reduction at 6 months | Well-tolerated with robust and durable reduction in liver Hsd17B13 mRNA. | [8] |
| AZD7503 | siRNA | Hsd17B13 mRNA | Multiple Doses (Phase 1) | Under Investigation | Aims to assess knockdown of hepatic Hsd17B13 mRNA. | [9] |
Genetic Variants
The human genetic variant rs72613567 is a naturally occurring loss-of-function variant of Hsd17B13 that has been associated with a reduced risk of chronic liver disease.[10][11][12][13]
On-Target Effects of Hsd17B13 rs72613567 Variant
| Variant | Type | Effect | Key Findings | Reference |
| rs72613567 | Insertion/Deletion | Reduced Hsd17B13 protein function | Associated with lower serum ALT, AST, and GGT levels and a reduced risk of alcoholic liver disease.[14] Carriers show a lower percentage of hepatic steatosis.[10] | [10][11][12][13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanisms of Hsd17B13 Inhibition.
Caption: Workflow for Hsd17B13 Inhibitor Evaluation.
Experimental Protocols
Hsd17B13 Enzymatic Assay
This protocol is a general guideline for determining the in vitro potency of Hsd17B13 inhibitors.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the assay buffer, Hsd17B13 enzyme, and the test compound.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a plate reader according to the detection kit instructions.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Palmitic Acid-Induced Lipotoxicity in HepG2 Cells
This protocol describes a common in vitro model to assess the protective effects of Hsd17B13 inhibitors against hepatocyte lipotoxicity.[4][18][19]
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.[18][20]
-
Seed cells in 6-well or 96-well plates and allow them to adhere.
-
Prepare a stock solution of palmitic acid conjugated to fatty acid-free BSA.[20]
-
Treat the cells with the desired concentration of the Hsd17B13 inhibitor for a specified pre-incubation time.
-
Induce lipotoxicity by adding palmitic acid to the cell culture medium at a final concentration of, for example, 0.5 mM.[21]
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
shRNA-Mediated Knockdown of Hsd17B13 in Mice
This protocol outlines a general in vivo approach to study the effects of Hsd17B13 knockdown.[23][24][25][26][27]
-
Animal Model and Treatment:
-
Use a relevant mouse model, such as C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.[23][24][25][26][27]
-
Deliver shRNA targeting Hsd17B13 (or a scrambled control) to the liver via a suitable vector (e.g., adeno-associated virus - AAV).
-
Administer the treatment via a single injection (e.g., tail vein).
-
Continue the HFD for a specified period (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
Conclusion
The inhibition of Hsd17B13 presents a compelling therapeutic strategy for chronic liver diseases. This guide has provided a comparative overview of the on-target effects of small molecule inhibitors, RNAi therapeutics, and the protective genetic variant rs72613567. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. As more data on novel inhibitors like this compound becomes publicly available, this guide can be further expanded to provide an even more comprehensive comparison.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 10. The rs72613567: TA Variant in the Hydroxysteroid 17-beta Dehydrogenase 13 Gene Reduces Liver Damage in Obese Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and Mortality in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enanta.com [enanta.com]
- 17. enanta.com [enanta.com]
- 18. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Augmentation of Glucotoxicity, Oxidative Stress, Apoptosis and Mitochondrial Dysfunction in HepG2 Cells by Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 27. abdn.elsevierpure.com [abdn.elsevierpure.com]
Head-to-Head Comparison of HSD17B13 Small Molecule Inhibitors in Development for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[3][4] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide provides a head-to-head comparison of publicly disclosed HSD17B13 small molecule inhibitors, focusing on their performance and supporting experimental data.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the HSD17B family of enzymes that are involved in the metabolism of steroids, fatty acids, and other lipids.[1][5] Its expression is upregulated in the livers of patients with NAFLD.[1][6] The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism.[1][3][4][5] Inhibition of HSD17B13 is believed to protect against liver fibrosis by modulating pyrimidine and sex steroid metabolism.[7]
Quantitative Comparison of HSD17B13 Small Molecule Inhibitors
Several pharmaceutical companies are actively developing small molecule inhibitors targeting HSD17B13. The table below summarizes the publicly available quantitative data for some of these compounds.
| Compound | Developer | Potency (IC50) | Selectivity | Development Phase | Key Preclinical Findings |
| INI-822 | Inipharm | Potent and selective (quantitative data not disclosed) | Data not disclosed | Phase 1[8][9] | Decreased fibrotic proteins (α-SMA and Collagen Type 1) by up to 45% and 42% respectively in a "liver-on-a-chip" model.[9] |
| BI-3231 | Boehringer Ingelheim | 1 nM (human HSD17B13)[8] | >10,000-fold over HSD17B11[8] | Preclinical[8] | Well-characterized chemical probe, but has pharmacokinetic drawbacks (high clearance, low exposure).[8][10] |
| Compound 32 | Unknown | 2.5 nM | Data not disclosed | Preclinical | Showed robust in vivo anti-MASH activity in multiple mouse models, superior to BI-3231. Regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[11] |
| EP-036332 | Enanta Pharmaceuticals | 14 nM (human), 2.5 nM (mouse) | >7,000-fold over HSD17B1 | Preclinical | In a mouse model of autoimmune hepatitis, decreased ALT, TNF-α, IL-1β, and CXCL9.[12] |
| EP-040081 | Enanta Pharmaceuticals | 79 nM (human), 74 nM (mouse) | >1,265-fold over HSD17B1 | Preclinical | Showed similar hepatoprotective and anti-inflammatory effects to EP-036332 in a mouse model.[12] |
| HSD17B13-IN-23 | MedchemExpress | < 0.1 µM (estradiol substrate), < 1 µM (Leukotriene B3 substrate) | Data not disclosed | Research Compound | Potent inhibitor available for research purposes.[13] |
Note: This table is based on publicly available data and may not be exhaustive. Direct comparison is challenging as experimental conditions may vary between studies.
Experimental Protocols and Methodologies
The evaluation of HSD17B13 inhibitors involves a range of in vitro and in vivo models designed to assess potency, selectivity, and efficacy in disease-relevant contexts.
In Vitro Potency and Selectivity Assays
-
Objective: To determine the concentration of the inhibitor required to reduce HSD17B13 enzymatic activity by 50% (IC50) and to assess its activity against related enzymes (e.g., HSD17B11).
-
General Protocol:
-
Purified, recombinant human or mouse HSD17B13 enzyme is used.[10]
-
A known substrate for the enzyme, such as estradiol or leukotriene B4 (LTB4), is added along with the cofactor NAD+.[10]
-
The inhibitor compound is added at various concentrations.
-
The rate of substrate conversion is measured, often by monitoring the production of NADH.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
The same assay is repeated using other HSD17B isoforms to determine selectivity.[10]
-
Cell-Based Models for Efficacy
-
Objective: To evaluate the effect of inhibitors on markers of fibrosis and inflammation in a human cell-based system that mimics liver disease.
-
Example: 3D "Liver-on-a-Chip" Model (used for INI-822)
-
Methodology: This model utilizes primary human hepatocytes, stellate cells, and Kupffer cells cultured in a microfluidic device to recreate the multicellular architecture and function of the liver.
-
Protocol Outline:
-
The 3D liver cell culture is established.
-
A disease state (e.g., NASH) is induced using a combination of metabolic stressors like fatty acids and inflammatory stimuli.
-
The cells are treated with the HSD17B13 inhibitor (e.g., INI-822) or a vehicle control.[9]
-
After a defined treatment period, cell lysates and supernatants are collected.
-
Endpoints are measured, including the expression of key fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type 1 (COL1A1).[1][9]
-
-
In Vivo Models for Efficacy and Safety
-
Objective: To assess the therapeutic potential and safety of HSD17B13 inhibitors in a living organism.
-
Example: T-cell-mediated Concanavalin A (ConA) Acute Liver Injury Model (used for Enanta compounds)
-
Methodology: This model induces an acute, immune-mediated hepatitis that allows for the evaluation of a compound's anti-inflammatory and hepatoprotective effects.[12]
-
Protocol Outline:
-
Mice are administered the HSD17B13 inhibitor (e.g., EP-036332) or vehicle control.
-
Acute liver injury is induced by an intravenous injection of Concanavalin A.
-
Blood and liver tissue are collected at a specified time point post-induction.
-
Efficacy is assessed by measuring serum levels of liver enzymes (ALT, AST) and pro-inflammatory cytokines (TNF-α, IL-1β).[12]
-
Gene expression analysis of liver tissue is performed to evaluate markers of immune cell activation.[12]
-
-
Summary and Future Outlook
The development of small molecule inhibitors targeting HSD17B13 is a rapidly advancing field, grounded in strong human genetic evidence. Preclinical data for compounds like INI-822, BI-3231, and those from Enanta Pharmaceuticals demonstrate potent and selective inhibition of HSD17B13, leading to anti-inflammatory and anti-fibrotic effects in various models. While INI-822 has progressed to Phase 1 clinical trials, others serve as important tool compounds for further research.[8]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting [businesswire.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hsd17B13-IN-100: A Comparative Guide Using CRISPR-Edited Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) inhibitors, using Hsd17B13-IN-100 as a representative example. It offers a comparative analysis with established inhibitors and details the necessary experimental protocols utilizing CRISPR-edited cell lines to ensure robust and reliable data.
Comparative Analysis of Hsd17B13 Inhibitors
Effective validation of a novel inhibitor requires benchmarking against existing compounds. This section compares this compound with two known inhibitors, BI-3231 and Compound 32, based on their reported biochemical potency.
| Inhibitor | Target | IC50 (nM) | Species | Notes |
| This compound | Hsd17B13 | TBD | Human | Data to be determined through experimentation. |
| BI-3231 | Hsd17B13 | 1 | Human | A potent and selective chemical probe for Hsd17B13.[1] |
| 13 | Mouse | |||
| Compound 32 | Hsd17B13 | 2.5 | Human | A highly potent and selective inhibitor with a liver-targeting profile.[2] |
Hsd17B13 Signaling and Experimental Workflow
Understanding the cellular role of Hsd17B13 is crucial for designing validation experiments. Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3] Its expression is regulated by the Liver X receptor α (LXRα) and Sterol regulatory element-binding protein 1c (SREBP-1c), key regulators of lipid metabolism.[3] Hsd17B13 is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its inhibition is a promising therapeutic strategy. Recent studies suggest Hsd17B13 may also influence inflammatory pathways such as NF-κB and MAPK.[4]
Diagram: Hsd17B13 Signaling Pathway
References
Benchmarking Hsd17B13 Inhibition: A Comparative Guide to Small Molecule Inhibitors and RNAi-Mediated Silencing
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of therapeutic strategies to inhibit Hsd17B13. Two principal modalities have come to the forefront: small molecule inhibitors and RNA interference (RNAi)-mediated silencing.
This guide provides an objective comparison of these two approaches, using publicly available data for a representative small molecule inhibitor, BI-3231, and clinical-stage RNAi therapeutics. It is important to note that "Hsd17B13-IN-100" is not a publicly disclosed small molecule inhibitor; therefore, this guide utilizes data from a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, for a robust comparison.
At a Glance: Small Molecules vs. RNAi for Hsd17B13 Inhibition
| Feature | Small Molecule Inhibitor (e.g., BI-3231) | RNAi-Mediated Silencing (e.g., ARO-HSD, Rapirosiran) |
| Mechanism of Action | Direct, reversible inhibition of Hsd17B13 enzyme activity. | Catalytic degradation of Hsd17B13 mRNA, preventing protein synthesis. |
| Target Level | Protein | mRNA |
| Mode of Administration | Typically oral | Subcutaneous injection |
| Dosage Frequency | Potentially daily | Infrequent (e.g., monthly, quarterly) |
| Specificity | High selectivity for Hsd17B13 over related enzymes demonstrated in vitro.[1] | High specificity due to sequence-dependent targeting of Hsd17B13 mRNA. |
| Clinical Development | Preclinical and early clinical stages (e.g., INI-822).[2] | Advanced clinical development with demonstrated target engagement in humans.[2][3] |
Quantitative Performance Data
Small Molecule Inhibitor: BI-3231
BI-3231 is a potent and selective inhibitor of Hsd17B13.[1][4][5] In vitro studies have demonstrated its high affinity for the enzyme.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 1 nM | Human | Enzyme Inhibition Assay | [1][4][5] |
| IC50 | 13 nM | Mouse | Enzyme Inhibition Assay | [4][5] |
| Ki | 0.7 nM | Human | Enzyme Inhibition Assay | [5] |
RNAi-Mediated Silencing: ARO-HSD (GSK4532990) and Rapirosiran (ALN-HSD)
Clinical trials of RNAi therapeutics targeting Hsd17B13 have shown significant and durable reductions in both Hsd17B13 mRNA and protein levels in the liver.
ARO-HSD (Phase 1/2 Study in patients with NASH or suspected NASH) [2][6]
| Dose | Mean Hsd17B13 mRNA Reduction (Day 71) | Hsd17B13 Protein Reduction |
| 25 mg | -56.9% | Similarly reduced |
| 100 mg | -85.5% | Similarly reduced |
| 200 mg | -93.4% | Similarly reduced (multiple measurements below lower limit of quantitation) |
Rapirosiran (ALN-HSD-001 Study in adults with MASH) [7][8]
| Dose | Median Hsd17B13 mRNA Reduction (6 months) |
| 400 mg | 78% |
Experimental Methodologies
Detailed protocols are crucial for the accurate assessment and comparison of therapeutic candidates. Below are representative methodologies for key experiments.
Hsd17B13 Enzyme Inhibition Assay (for Small Molecules)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), purified recombinant human Hsd17B13 enzyme (50-100 nM), and the substrate (e.g., 10-50 µM β-estradiol or leukotriene B4).[9]
-
Compound Addition: Add the small molecule inhibitor at various concentrations to the reaction wells.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the cofactor NAD+. Incubate the plate at room temperature.
-
Detection: The conversion of the substrate is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified using a luminescence-based detection kit (e.g., NAD(P)H-Glo™).[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable pharmacological model.
Quantification of Hsd17B13 mRNA in Liver Biopsies (for RNAi)
This method is used to determine the level of Hsd17B13 mRNA in liver tissue from patients treated with RNAi therapeutics.
Protocol:
-
Biopsy Collection and Storage: Obtain liver biopsy samples from patients at baseline and post-treatment. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
RNA Extraction: Isolate total RNA from the liver tissue using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for human Hsd17B13 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of Hsd17B13 mRNA using the ΔΔCt method, comparing the expression levels in post-treatment samples to baseline samples.
Western Blotting for Hsd17B13 Protein in Liver Biopsies
This technique is used to assess the reduction in Hsd17B13 protein levels following treatment.
Protocol:
-
Protein Extraction: Homogenize liver biopsy samples in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Hsd17B13.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for Hsd17B13 and a loading control (e.g., GAPDH or vinculin) to determine the relative reduction in protein levels.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapirosiran (ALN-HSD) News - LARVOL Sigma [sigma.larvol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 6. arrowheadpharma.com [arrowheadpharma.com]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. enanta.com [enanta.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-100: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-100 (CAS No. 2770246-33-6) is not publicly available. This guide is based on general best practices for the disposal of similar chemical compounds and is intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier, MedChemExpress, before handling or disposing of this compound. The SDS will contain detailed and specific information crucial for ensuring laboratory safety and regulatory compliance.
Essential Safety and Disposal Procedures
The proper disposal of any chemical, including this compound, is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated aromatic compound, this compound requires careful handling and disposal to mitigate potential hazards. The following procedures are based on general laboratory guidelines and should be superseded by the specific instructions provided in the manufacturer's SDS.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, it is imperative to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A respirator may be necessary if handling the powder outside of a fume hood or if aerosols are generated. Consult the specific SDS for the appropriate respirator type. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Neutralize (if applicable): The specific SDS will indicate if neutralization is a safe and effective clean-up step.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, as recommended by the SDS.
Waste Disposal Workflow
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following is a general workflow for the disposal of this type of chemical waste.
Personal protective equipment for handling Hsd17B13-IN-100
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Hsd17B13-IN-100 is not publicly available. This guide has been developed to provide essential safety and logistical information based on best practices for handling potent, novel small-molecule inhibitors intended for research purposes. The information herein is representative and should be supplemented by a compound-specific SDS obtained directly from the supplier. All laboratory personnel must be thoroughly trained in general chemical safety and handling procedures.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound.
Surrogate Safety Profile and Handling Information
For novel compounds with limited toxicological data, it is prudent to treat them as potentially hazardous. The following table summarizes the assumed safety profile and recommended handling procedures for this compound, treating it as a potent research compound.
| Category | Guidance |
| Hazard Identification | Physical State: Solid powder. Potential Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. The toxicological properties have not been fully investigated. Handle as a highly potent compound. |
| First Aid Measures | If Swallowed: Rinse mouth with water. Do not induce vomiting. Immediately call a Poison Center or doctor. If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician. In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Personal Protective Equipment (PPE) | Engineering Controls: Work in a certified chemical fume hood or a ventilated balance enclosure, especially when handling the solid powder to avoid inhalation. Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Dispose of contaminated gloves properly. Respiratory Protection: Not required if handled within a fume hood. If powdered material is handled outside of a fume hood, a NIOSH-approved respirator is necessary. |
| Handling and Storage | Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Follow supplier recommendations for storage temperature (e.g., -20°C or -80°C). |
| Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Special Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions. |
| Disposal Considerations | Dispose of waste in accordance with local, state, and federal regulations.[3][4][5] Do not dispose of down the drain or in general waste.[4][5] Contaminated materials and empty containers must be treated as hazardous waste.[3][6] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely managing this compound throughout its lifecycle in the laboratory, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of Potent Research Compounds.
Procedural Guidance and Disposal Plan
1. Receiving and Inventory
-
Upon receipt, inspect the container for any damage.
-
Verify that the compound name and quantity match the order.
-
Log the compound into your laboratory's chemical inventory system, noting the date of receipt and assigned storage location.
2. Storage
-
Consult the supplier's data sheet for the recommended storage temperature (typically -20°C or -80°C for long-term stability).
-
Store the compound in its original, tightly sealed container.
-
Utilize secondary containment (e.g., a small box or beaker) within the freezer or storage cabinet to contain any potential spills.
3. Handling the Solid Compound (Weighing)
-
Critical: All handling of the powdered form of this compound must be performed within a ventilated enclosure, such as a powder containment hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.
-
Wear appropriate PPE: a lab coat, safety goggles, and double nitrile gloves.
-
Use dedicated spatulas and weigh boats. Clean them thoroughly after use or dispose of them as contaminated solid waste.
-
Tare the balance with the weigh boat inside the enclosure. Carefully transfer the desired amount of powder.
-
Close the primary container securely before removing it from the enclosure.
4. Solubilization
-
Perform all solubilization steps inside a certified chemical fume hood.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed powder. Do not add the powder to the solvent to minimize dust.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Prepare stock solutions and aliquots for single use to avoid repeated freeze-thaw cycles. Clearly label all solutions with the compound name, concentration, solvent, and date.
5. Experimental Use
-
When using solutions of this compound, continue to wear standard laboratory PPE (lab coat, gloves, safety glasses).
-
Avoid contact with skin and clothing.
-
Conduct all procedures that may generate aerosols or vapors within a fume hood or biosafety cabinet.
6. Disposal Plan
-
Waste Segregation: Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Liquid Waste: Includes unused stock solutions, experimental media containing the compound, and solvent rinses.
-
-
Container Management: Waste containers must be kept closed except when adding waste.[5] They should be stored in a designated satellite accumulation area within the lab.
-
Decontamination: After completing work, wipe down the work area in the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste containers. Never dispose of this compound or its waste in sinks or regular trash.[4][5]
References
- 1. Safety Data Sheet | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
- 2. moleculardevices.com [moleculardevices.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
